Product packaging for Maytansine(Cat. No.:CAS No. 35846-53-8)

Maytansine

货号: B1676224
CAS 编号: 35846-53-8
分子量: 692.2 g/mol
InChI 键: WKPWGQKGSOKKOO-RSFHAFMBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Maytansine is an organic heterotetracyclic compound and 19-membered macrocyclic lactam antibiotic originally isolated from the Ethiopian shrub Maytenus serrata but also found in other Maytenus species. It exhibits cytotoxicity against many tumour cell lines. It has a role as a plant metabolite, an antimicrobial agent, an antineoplastic agent, a tubulin modulator and an antimitotic. It is an epoxide, a carbamate ester, an organochlorine compound, an alpha-amino acid ester, an organic heterotetracyclic compound and a maytansinoid.
This compound has been reported in Putterlickia verrucosa and Gymnosporia diversifolia with data available.
This compound is an ansamycin antibiotic originally isolated from the Ethiopian shrub Maytenus serrata. This compound binds to tubulin at the rhizoxin binding site, thereby inhibiting microtubule assembly, inducing microtubule disassembly, and disrupting mitosis. this compound exhibits cytotoxicity against many tumor cell lines and may inhibit tumor growth in vivo. (NCI04)
An ansa macrolide isolated from the MAYTENUS genus of East African shrubs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H46ClN3O10 B1676224 Maytansine CAS No. 35846-53-8

属性

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[acetyl(methyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46ClN3O10/c1-18-11-10-12-26(45-9)34(43)17-25(46-32(42)36-34)19(2)30-33(5,48-30)27(47-31(41)20(3)37(6)21(4)39)16-28(40)38(7)23-14-22(13-18)15-24(44-8)29(23)35/h10-12,14-15,19-20,25-27,30,43H,13,16-17H2,1-9H3,(H,36,42)/b12-10+,18-11+/t19-,20+,25+,26-,27+,30+,33+,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPWGQKGSOKKOO-RSFHAFMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)C)C)C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)C)C)\C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46ClN3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00879995
Record name Maytansine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00879995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

692.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35846-53-8
Record name MTS
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35846-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maytansine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035846538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maytansine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00879995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Maitansine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.944
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAYTANSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14083FR882
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery of Maytansine from Maytenus ovatus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maytansine, a potent antimitotic agent, was first isolated in 1972 from the Ethiopian shrub Maytenus ovatus.[1][2] This ansa macrolide demonstrated significant antileukemic activity at remarkably low concentrations, sparking considerable interest in its therapeutic potential.[3] However, early clinical trials revealed severe systemic toxicity, which hindered its development as a standalone anticancer drug.[4] This challenge paved the way for innovative drug delivery strategies, leading to the development of maytansinoid-based antibody-drug conjugates (ADCs), which have revolutionized targeted cancer therapy. This guide provides a comprehensive overview of the discovery, isolation, mechanism of action, and evolution of this compound, presenting key quantitative data and detailed experimental protocols for researchers in the field.

Discovery and Isolation

The initial discovery of this compound was the result of a large-scale screening program for antitumor agents from plants, led by Dr. S. Morris Kupchan. The investigation focused on an ethanolic extract of the stem wood of Maytenus ovatus (then classified as Maytenus serrata), which showed significant cytotoxic activity against KB cells (a cell line derived from a human nasopharyngeal carcinoma) and in vivo activity against P388 lymphocytic leukemia in mice.[3] The exceptionally low yield of the active compound presented a significant challenge.[5]

Yield of this compound from Natural Sources

The isolation of this compound is characterized by its low yield, which necessitated the processing of large quantities of plant material and spurred the search for alternative sources.

Source PlantYield of this compound (per kg of dried plant material)Reference
Maytenus ovatus0.2 mg[3]
Maytenus buchananii1.5 mg[3]
Putterlickia verrucosa12 mg[6]

Table 1: Comparative yields of this compound from various plant sources.

Experimental Protocols

Large-Scale Extraction and Purification of this compound

The following protocol is a synthesized methodology based on the original Kupchan method and subsequent scaled-up processes. This multi-step procedure is designed to isolate this compound from the woody material of Maytenus species.[5][6][7]

Step 1: Preparation of Plant Material

  • Obtain woody portions of the stem and bark from Maytenus ovatus or Maytenus buchananii.

  • Grind the plant material using a hammer mill to produce small slivers (approx. 1 cm x 1 mm) and dust particles.

Step 2: Ethanolic Extraction (Soxhlet)

  • Process the ground wood chips in large batches (e.g., 1,400 kg).

  • Utilize a large-scale, recycling Soxhlet-type apparatus for extraction.

  • Extract the material with ethanol (containing up to 5% moisture) for approximately 100 hours. A solvent-to-wood ratio of approximately 5,500-6,500 liters per 1,400 kg of wood is used.

  • Remove the solvent from the extract under reduced pressure to yield a crude ethanolic extract. This initial crude isolate typically yields 25 to 30 grams per kilogram of wood.[6]

Step 3: Solvent Partitioning

  • Mix the crude ethanolic extract with a solution of ethyl acetate and water (ratio between 3:2 and 2:1).

  • Separate the layers and collect the ethyl acetate fraction, which contains this compound and other non-polar compounds.

  • Further partition this fraction against aqueous solutions of 5% sodium hydroxide and 2N hydrochloric acid to remove acidic and basic impurities.

  • The remaining ethyl acetate solution is then partitioned with 20-35% aqueous methanol to concentrate the maytansinoids.

  • The final fraction is soluble in chloroform but insoluble in carbon tetrachloride, corresponding to the "Kupchan fraction V".

Step 4: Chromatographic Purification

  • First Silica Gel Chromatography:

    • Dissolve the residue from the chloroform extraction in a solvent of low polarity, such as methylene chloride.

    • Apply the solution to a silica gel column (mesh size 230-400).

    • Elute the column sequentially with methylene chloride, followed by a gradient of a more polar solvent (e.g., 2-5% isopropyl alcohol in methylene chloride).

    • Collect the fractions containing this compound, identified by thin-layer chromatography (TLC) analysis.

  • Second Silica Gel Chromatography:

    • Combine and concentrate the this compound-rich fractions from the first column.

    • Re-chromatograph the residue on a second silica gel column.

    • Elute the column with a lower alkyl alkanoate, such as ethyl acetate.

    • Collect the eluate and remove the solvent to yield pure this compound.

G cluster_extraction Extraction & Partitioning cluster_purification Chromatography Plant Material Plant Material Soxhlet Extraction Soxhlet Extraction Plant Material->Soxhlet Extraction Ethanol Solvent Partitioning Solvent Partitioning Soxhlet Extraction->Solvent Partitioning EtOAc/H2O Crude Extract (Fraction V) Crude Extract (Fraction V) Solvent Partitioning->Crude Extract (Fraction V) Silica Column 1 Silica Column 1 Crude Extract (Fraction V)->Silica Column 1 CH2Cl2 Fraction Collection Fraction Collection Silica Column 1->Fraction Collection CH2Cl2/IPA Silica Column 2 Silica Column 2 Fraction Collection->Silica Column 2 Pure this compound Pure this compound Silica Column 2->Pure this compound EtOAc

Figure 1: Workflow for the extraction and purification of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a cancer cell line.

1. Cell Preparation:

  • Culture the desired cancer cell line (e.g., MCF-7, BT474) in appropriate media and conditions until they reach approximately 80% confluency.

  • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

  • Incubate the plate for 24 hours to allow cells to attach.

2. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in culture media to achieve a range of final concentrations (e.g., from 10 nM down to 1 pM).

  • Remove the media from the wells and add 100 µL of the media containing the different this compound concentrations. Include wells with media and DMSO only as a vehicle control.

  • Incubate the plate for 72 hours.

3. Measurement of Cell Viability:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage viability against the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%, using non-linear regression analysis.

Mechanism of Action: Microtubule Disruption

This compound exerts its potent cytotoxic effects by disrupting microtubule dynamics, a process critical for cell division.[4][8] It acts as a powerful antimitotic agent by inhibiting the assembly of tubulin into microtubules.[4]

Key aspects of its mechanism include:

  • Tubulin Binding: this compound binds to tubulin at or near the vinblastine binding site.[8] This binding is non-competitive with colchicine but competitive with vinblastine. The interaction has a high affinity, with a dissociation constant (Kd) in the sub-micromolar range.[8]

  • Inhibition of Polymerization: By binding to tubulin dimers, this compound prevents their polymerization into microtubules. This leads to a net depolymerization of existing microtubules.

  • Mitotic Arrest: The disruption of the mitotic spindle, a structure composed of microtubules essential for chromosome segregation, prevents cells from progressing through mitosis. This leads to an arrest in the G2/M phase of the cell cycle.[8]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis (programmed cell death). This is often mediated by the activation of the p53 tumor suppressor pathway, leading to the activation of caspases and subsequent cell death.[9]

Cytotoxicity and Tubulin Binding Affinity

The sub-nanomolar cytotoxicity of this compound against various cancer cell lines underscores its potency. This biological activity is directly linked to its high-affinity binding to tubulin.

ParameterCell Line / TargetValueReference
IC50 KB (human carcinoma)8.8 pM[3]
P388 (murine leukemia)0.6 pM[1]
BT474 (human breast)0.42 nM[10]
BJAB (Burkitt's lymphoma)0.27 nM[10]
MCF-7 (human breast)710 pM[9]
Tubulin Binding (Kd) Soluble Bovine Brain Tubulin0.86 ± 0.23 µM[8][11]

Table 2: In vitro cytotoxicity (IC50) and tubulin binding affinity (Kd) of this compound.

G This compound This compound Tubulin Tubulin This compound->Tubulin Binds Microtubules Microtubules Tubulin->Microtubules Inhibits Polymerization MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle MitoticArrest Mitotic Arrest (G2/M Phase) MitoticSpindle->MitoticArrest p53 p53 Activation MitoticArrest->p53 Caspases Caspase Cascade p53->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 2: Signaling pathway of this compound-induced apoptosis.

Evolution to Antibody-Drug Conjugates (ADCs)

Despite its exceptional potency, the clinical application of free this compound was limited by severe dose-limiting toxicities, including neurotoxicity and gastrointestinal issues.[4] This lack of a therapeutic window led to the cessation of its development as a single agent.

The potent cell-killing ability of this compound was repurposed through the development of ADCs. In this approach, a highly potent maytansinoid derivative, such as DM1 (mertansine) or DM4 (ravtansine), is chemically linked to a monoclonal antibody that specifically targets a tumor-associated antigen on the surface of cancer cells.[1]

This strategy offers several advantages:

  • Targeted Delivery: The antibody selectively delivers the cytotoxic payload directly to cancer cells, minimizing exposure to healthy tissues.

  • Reduced Systemic Toxicity: By concentrating the drug at the tumor site, the overall systemic toxicity is significantly reduced.

  • Enhanced Therapeutic Window: The targeted approach dramatically widens the therapeutic window, allowing for effective tumor cell killing at doses that are tolerable to the patient.

G cluster_adc Antibody-Drug Conjugate (ADC) cluster_cell Target Cancer Cell Antibody Monoclonal Antibody Linker Linker Antibody->Linker Payload Maytansinoid (e.g., DM1) Linker->Payload Receptor Tumor Antigen Payload->Receptor Binds to Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome Release Payload Release Lysosome->Release CellDeath Cell Death Release->CellDeath Microtubule Inhibition

Figure 3: General workflow of a maytansinoid-based ADC.

Conclusion

The discovery of this compound from Maytenus ovatus is a landmark in natural product chemistry and cancer drug development. Although its initial promise was curtailed by toxicity, its core structure and potent mechanism of action provided the foundation for a new class of targeted therapeutics. The journey of this compound from a plant extract to the cytotoxic payload in FDA-approved ADCs exemplifies the critical role of innovation in overcoming the challenges of drug development, ultimately providing powerful new tools in the fight against cancer.

References

The Core of Potency: A Technical Guide to the Maytansinoid Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Maytansinoids, a class of potent antimitotic agents, have garnered significant attention in the field of oncology, particularly as the cytotoxic payloads in antibody-drug conjugates (ADCs). Their complex chemical structure, characterized by a 19-membered ansa macrolactam core, is the product of a fascinating and intricate biosynthetic pathway. This technical guide provides an in-depth exploration of the maytansinoid biosynthesis pathway, with a focus on the well-characterized pathway of ansamitocin, a maytansinoid produced by the actinomycete Actinosynnema pretiosum. The guide details the enzymatic players, the sequence of biochemical reactions, quantitative production data, and key experimental protocols relevant to the study and manipulation of this pathway.

The Genesis of the Maytansinoid Core: Precursor Biosynthesis

The maytansinoid backbone is initiated by the unique starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). The biosynthesis of AHBA proceeds via a modified shikimate pathway, a departure from the canonical pathway for aromatic amino acid synthesis.[1][2]

A set of genes, designated asm22-24, asm43-45, and asm47 in A. pretiosum, are responsible for the synthesis of AHBA.[3][4] This process involves the conversion of chorismate, a key intermediate of the shikimate pathway, through a series of enzymatic steps to yield AHBA. The presence of two homologues of the AHBA synthase gene suggests a potential for differential regulation or function in AHBA formation.[3][4]

Assembly of the Macrolactam Backbone: The Polyketide Synthase Machinery

Following the formation of the AHBA starter unit, the maytansinoid's characteristic 19-membered ring is assembled by a type I modular polyketide synthase (PKS). This enzymatic assembly line is encoded by four large genes, asmA-D, and a downloading thioesterase gene, asm9.[3][4] The PKS machinery consists of eight modules, each responsible for a specific round of chain elongation and modification.

The extender units for the growing polyketide chain are derived from acetate and propionate metabolism. Specifically, the pathway incorporates three propionate and three acetate units.[4] A particularly unusual feature of maytansinoid biosynthesis is the incorporation of a "methoxymalonate" extender unit, which is synthesized on a dedicated acyl carrier protein (ACP) rather than as a CoA thioester. The genes asm13-17 are responsible for the formation of this unique building block.[3][4] The sequential action of the PKS modules leads to the formation of the initial polyketide backbone, which is then cyclized to form the proansamitocin macrocycle.[5]

Tailoring the Core: Post-PKS Modifications

The nascent proansamitocin molecule undergoes a series of extensive enzymatic modifications to yield the final, biologically active maytansinoid. These post-PKS tailoring steps are crucial for the compound's potent cytotoxicity and include halogenation, methylation, carbamoylation, acylation, and epoxidation.[5]

Key Post-PKS Modification Enzymes and their Functions:

GeneEnzymeFunctionReference
asm12HalogenaseCatalyzes the chlorination of the aromatic ring of the AHBA starter unit.[6]
asm7O-MethyltransferasePerforms O-methylation at the C-20 position.[6]
asm21CarbamoyltransferaseAdds a carbamoyl group to the C-7 hydroxyl.[6]
asm19AcyltransferaseEsterifies the C-3 hydroxyl group with a short-chain acyl group.[6]
asm11EpoxidaseForms an epoxide ring at the C-4,5 position.[6]
asm10N-MethyltransferaseCatalyzes the final N-methylation of the amide bond within the macrolactam ring.[6][7]

The substrate specificity of these tailoring enzymes can be somewhat relaxed, leading to the production of a variety of maytansinoid analogs.[6] For instance, the acyltransferase Asm19 has been shown to be promiscuous towards its acyl-CoA substrate, accepting acetyl-, propionyl-, butyryl-, isobutyryl-, and isovaleryl-CoA.[3]

Quantitative Insights into Post-PKS Enzymes

Recent biochemical studies have begun to elucidate the kinetic parameters of some of the key post-PKS modification enzymes, providing valuable data for metabolic engineering efforts.

Table 1: Kinetic Parameters of Asm10 (N-Methyltransferase)

SubstrateK_m_ (μM)k_cat_ (s⁻¹)k_cat_/K_m_ (μM⁻¹s⁻¹)Reference
PND-3 (N-desmethyl-ansamitocin P-3)45.2 ± 5.34111.32.46[7]

Table 2: Kinetic Parameters of Asm21 (Carbamoyltransferase)

SubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (mM⁻¹s⁻¹)Reference
Proansamitocin Derivative 578.7 ± 18.814.7 ± 1.10.2[4]
Proansamitocin Derivative 825.2 ± 8.714.7 ± 1.20.6[4]
Ansamitocinoside P-3 (2)135.3 ± 38.4212.5 ± 24.01.57[1][3]

Enhancing Production: Metabolic Engineering Strategies

The low natural production titers of maytansinoids have prompted significant research into metabolic engineering strategies to enhance their yield in A. pretiosum. These efforts have focused on overexpressing key biosynthetic genes, knocking out competing pathways, and optimizing fermentation conditions.

Table 3: Ansamitocin P-3 (AP-3) Production in Engineered Actinosynnema pretiosum Strains

Strain/ConditionModificationAP-3 Titer (mg/L)Fold Increase vs. Wild TypeReference
Wild Type-~194-[3]
M strainN-methyl-N'-nitro-N-nitrosoguanidine mutagenesis~582~3[3]
M-asmUdpg:asm13-17Overexpression of asmUdpg and asm13-17 in M strain582.7~3[3]
asm25 knockoutInactivation of asm25 (putative inhibitory gene)>2-fold increase>2[8]
asm25 knockout + isobutanolAddition of isobutanol to asm25 knockout strain>6-fold increase vs. knockout>12[8]
Optimal Mg²⁺ additionSupplementation with Mg²⁺853[9]

Experimental Protocols

This section provides detailed methodologies for key experiments central to the study of the maytansinoid biosynthesis pathway.

CRISPR-Cas9 Mediated Gene Inactivation in Actinosynnema pretiosum**

This protocol outlines a general workflow for gene inactivation in A. pretiosum using the CRISPR-Cas9 system, based on established methods.[8][10]

experimental_workflow cluster_sgRNA sgRNA Design and Plasmid Construction cluster_transformation Transformation and Conjugation cluster_selection Selection and Screening cluster_curing Plasmid Curing sgRNA_design 1. Design sgRNA targeting the gene of interest plasmid_construction 2. Clone sgRNA into CRISPR-Cas9 vector (e.g., pCRISPR-Cas9apre) sgRNA_design->plasmid_construction ecoli_transform 3. Transform E. coli (e.g., ET12567/pUZ8002) with the CRISPR plasmid plasmid_construction->ecoli_transform conjugation 4. Conjugate the plasmid from E. coli into A. pretiosum ecoli_transform->conjugation exconjugant_selection 5. Select for A. pretiosum exconjugants on appropriate selective media conjugation->exconjugant_selection pcr_screening 6. Screen colonies by PCR to identify potential knockouts exconjugant_selection->pcr_screening sequencing 7. Confirm gene deletion by Sanger sequencing pcr_screening->sequencing plasmid_curing 8. Cure the CRISPR plasmid by subculturing without antibiotic selection sequencing->plasmid_curing

CRISPR-Cas9 gene inactivation workflow in A. pretiosum.

Detailed Steps:

  • sgRNA Design: Design a 20-nucleotide single guide RNA (sgRNA) sequence targeting a coding region of the gene of interest in A. pretiosum. Ensure the target sequence is unique within the genome and is followed by a protospacer adjacent motif (PAM) sequence recognized by the Cas9 nuclease.

  • Plasmid Construction: Synthesize and clone the designed sgRNA into a suitable CRISPR-Cas9 vector for actinomycetes, such as a derivative of pCRISPR-Cas9. This vector should contain the Cas9 expression cassette and the sgRNA scaffold. Additionally, construct a donor DNA template containing upstream and downstream homology arms flanking the gene to be deleted for homology-directed repair.

  • Transformation of E. coli: Transform a donor E. coli strain (e.g., ET12567 containing the helper plasmid pUZ8002) with the constructed CRISPR-Cas9 plasmid.

  • Conjugation: Perform intergeneric conjugation between the transformed E. coli donor strain and A. pretiosum. Mix the donor and recipient strains on a suitable agar medium (e.g., ISP4) and incubate to allow for plasmid transfer.

  • Selection of Exconjugants: Overlay the conjugation plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli) and an antibiotic corresponding to the resistance marker on the CRISPR plasmid.

  • Screening for Knockouts: Isolate individual A. pretiosum colonies and screen for the desired gene deletion using colony PCR with primers flanking the target gene.

  • Sequence Verification: Confirm the gene deletion in positive clones by Sanger sequencing of the PCR product.

  • Plasmid Curing: To remove the CRISPR-Cas9 plasmid, subculture the confirmed mutant strain in non-selective liquid medium for several generations. Plate the culture on non-selective agar and then replica-plate onto selective and non-selective plates to identify colonies that have lost the plasmid.

Heterologous Expression and Purification of Asm10 (N-Methyltransferase)

This protocol describes the heterologous expression of Asm10 in E. coli and its subsequent purification, based on the methods described by Wu et al. (2012).[7]

1. Gene Cloning and Expression Vector Construction:

  • Amplify the asm10 gene from A. pretiosum genomic DNA using PCR with primers that introduce appropriate restriction sites (e.g., NdeI and XhoI).
  • Digest the PCR product and a suitable expression vector (e.g., pET-28a(+), which adds an N-terminal His6-tag) with the corresponding restriction enzymes.
  • Ligate the digested asm10 gene into the expression vector and transform the ligation product into a cloning strain of E. coli (e.g., DH5α).
  • Verify the sequence of the resulting plasmid (pET-asm10) by DNA sequencing.

2. Protein Expression:

  • Transform the pET-asm10 plasmid into an expression strain of E. coli (e.g., BL21(DE3)pLysS).
  • Inoculate a single colony into LB medium containing the appropriate antibiotics (e.g., kanamycin and chloramphenicol) and grow overnight at 37°C with shaking.
  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.
  • Continue to incubate the culture at a lower temperature (e.g., 16°C) overnight to enhance the production of soluble protein.

3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation to remove cell debris.
  • Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer.
  • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
  • Elute the His6-tagged Asm10 protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
  • Analyze the purified protein fractions by SDS-PAGE to assess purity.
  • If necessary, further purify the protein using size-exclusion chromatography.
  • Dialyze the purified protein into a suitable storage buffer and store at -80°C.

HPLC-MS Analysis of Maytansinoids

This protocol provides a general framework for the quantitative analysis of maytansinoids by HPLC-MS, which can be adapted based on the specific maytansinoid and matrix.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS), such as a triple quadrupole or time-of-flight instrument.

Chromatographic Conditions (Example for DM1):

  • Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable run time (e.g., 10 minutes).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 20 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Selected Reaction Monitoring (SRM) for quantitative analysis on a triple quadrupole MS, or full scan for qualitative analysis on a TOF-MS. For SRM, specific precursor-to-product ion transitions for the maytansinoid of interest need to be determined.

  • Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature for the specific instrument and analyte.

Sample Preparation:

  • From Fermentation Broth: Centrifuge the culture to remove cells. The supernatant can be directly injected or subjected to solid-phase extraction (SPE) for cleanup and concentration.

  • From Cell Pellets: Extract the maytansinoids from the cell pellet using an organic solvent such as methanol or acetone. Evaporate the solvent and reconstitute the residue in the initial mobile phase.

  • From Biological Matrices (e.g., serum): Perform protein precipitation with a solvent like acetonitrile. For maytansinoids with free thiol groups like DM1, pre-treatment with a reducing agent (e.g., TCEP) followed by an alkylating agent (e.g., N-ethylmaleimide) may be necessary to prevent dimerization.

Visualization of the Maytansinoid Biosynthesis Pathway

The following diagram illustrates the key stages in the biosynthesis of ansamitocin P-3, a representative maytansinoid.

maytansinoid_biosynthesis cluster_precursor Precursor Biosynthesis cluster_pks PKS Assembly cluster_post_pks Post-PKS Modifications Chorismate Chorismate AHBA 3-Amino-5-hydroxybenzoic acid (AHBA) Chorismate->AHBA asm22-24, asm43-45, asm47 PKS_machinery Type I PKS (AsmA-D, Asm9) + Extender Units (Acetate, Propionate, Methoxymalonate) AHBA->PKS_machinery Proansamitocin Proansamitocin PKS_machinery->Proansamitocin Chlorination Chlorination (Asm12) Proansamitocin->Chlorination O_Methylation O-Methylation (Asm7) Chlorination->O_Methylation Carbamoylation Carbamoylation (Asm21) O_Methylation->Carbamoylation Acylation Acylation (Asm19) Carbamoylation->Acylation Epoxidation Epoxidation (Asm11) Acylation->Epoxidation N_Methylation N-Methylation (Asm10) Epoxidation->N_Methylation Ansamitocin_P3 Ansamitocin P-3 N_Methylation->Ansamitocin_P3

The biosynthetic pathway of ansamitocin P-3.

Conclusion

The maytansinoid biosynthesis pathway is a testament to the complex and elegant enzymatic machinery that has evolved in microorganisms to produce structurally diverse and biologically potent natural products. A thorough understanding of this pathway, from the generation of the unique AHBA starter unit to the intricate series of post-PKS modifications, is crucial for harnessing its potential for the production of novel and more effective anticancer agents. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further explore, engineer, and exploit this remarkable biosynthetic pathway for therapeutic benefit. Future work will undoubtedly focus on the detailed biochemical characterization of all the biosynthetic enzymes, the elucidation of the regulatory networks governing the pathway, and the application of synthetic biology principles to generate a wider array of maytansinoid analogs with improved pharmacological properties.

References

DM1 Maytansinoid: A Technical Guide to Structure and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM1, a derivative of the potent microtubule-targeting agent maytansine, is a highly cytotoxic maytansinoid that has been pivotal in the advancement of antibody-drug conjugates (ADCs).[1][2] Its development was driven by the need to overcome the systemic toxicity associated with this compound while enabling targeted delivery to cancer cells.[1] By conjugating DM1 to monoclonal antibodies that recognize tumor-specific antigens, its powerful cell-killing activity can be precisely directed, thereby improving the therapeutic index.[3][4] This technical guide provides an in-depth overview of the structure, function, and key experimental methodologies related to DM1.

Structure and Physicochemical Properties

DM1, also known as mertansine, is a thiol-containing maytansinoid.[5][6] The core structure is a 19-member ansa macrolide attached to a chlorinated benzene ring.[2] The key modification from this compound is the incorporation of a thiol-containing ester side chain at the C3 position, which facilitates its conjugation to antibodies.[3]

Table 1: Physicochemical Properties of DM1

PropertyValueReference
Chemical Formula C35H48ClN3O10S[7]
Molecular Weight 738.29 g/mol [7]
CAS Number 139504-50-0[7]
Synonyms Mertansine, N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine[8][9]
Solubility Soluble in DMF, DMSO, Ethanol[6]

Mechanism of Action: Microtubule Disruption

DM1 exerts its potent cytotoxic effects by targeting microtubules, which are essential components of the cytoskeleton involved in critical cellular processes, including mitosis.[3][10]

The primary mechanism of action involves the following steps:

  • Binding to Tubulin: DM1 binds to tubulin, the protein subunit of microtubules.[11] It is thought to share a binding site with vinca alkaloids.[11]

  • Suppression of Microtubule Dynamics: Unlike some agents that cause wholesale depolymerization, DM1, at low concentrations, primarily suppresses the dynamic instability of microtubules.[1] It inhibits both the growth and shortening phases of microtubules.[1]

  • Mitotic Arrest: The disruption of normal microtubule dynamics leads to the formation of a defective mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[1][10]

  • Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis).[3][10]

DM1 has been shown to bind to the tips of microtubules with high affinity.[1] The suppression of microtubule dynamics by DM1 is potent, with an 86% reduction observed after 24 hours of incubation with an anti-EpCAM-SPP-DM1 conjugate.[1]

Signaling Pathway Diagram

DM1_Mechanism_of_Action cluster_cell Cancer Cell ADC Antibody-DM1 Conjugate (ADC) Receptor Tumor Antigen (e.g., HER2) ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking DM1_release DM1 Metabolite (e.g., Lys-SMCC-DM1) Lysosome->DM1_release Proteolytic Degradation Tubulin αβ-Tubulin Dimers DM1_release->Tubulin Binding Dynamics Suppression of Microtubule Dynamics DM1_release->Dynamics Microtubule Microtubule Tubulin->Microtubule Polymerization (Inhibited) Microtubule->Tubulin Depolymerization (Inhibited) Mitotic_Arrest Mitotic Arrest (G2/M Phase) Dynamics->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of an antibody-DM1 conjugate.

DM1 in Antibody-Drug Conjugates (ADCs)

The therapeutic utility of DM1 is fully realized when it is conjugated to a monoclonal antibody to form an ADC.[4][7] This approach selectively delivers the potent cytotoxic payload to tumor cells that express the target antigen, minimizing off-target toxicity.[10]

ADC Structure and Processing

An ADC consists of three components: the antibody, the linker, and the cytotoxic payload (DM1).[1] The linker plays a crucial role in the stability of the ADC in circulation and the efficient release of the drug inside the target cell.[12] Both cleavable (e.g., disulfide-based) and non-cleavable (e.g., thioether-based) linkers have been used with DM1.[1][12]

Upon binding to the target antigen on the cancer cell surface, the ADC is internalized, typically through receptor-mediated endocytosis.[10][13] The ADC is then trafficked to the lysosome, where the antibody is degraded, releasing a lysine-linker-DM1 metabolite in the case of a non-cleavable linker.[1][14] This active metabolite is then able to bind to tubulin and exert its cytotoxic effect.[1]

Quantitative Data on DM1 Activity

The potency of DM1 and its conjugates has been evaluated in numerous studies. The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity.

Table 2: In Vitro Cytotoxicity of DM1 and Related Compounds

CompoundCell LineIC50Reference
This compound MCF7710 pM[1]
S-methyl DM1 MCF7330 pM[1]
This compound KB (human nasopharynx)8 pM[2]
This compound P-388 (murine leukemia)0.6 pM[2]
This compound L1210 (murine leukemia)2 pM[2]
Trastuzumab-DM1 BT-474 (HER2+)0.085 - 0.148 µg/mL[12]
Trastuzumab-DM1 SK-BR-3 (HER2+)0.007 - 0.018 µg/mL[12]

Table 3: Microtubule Binding Affinity of S-methyl DM1

ParameterValueReference
Dissociation Constant (KD) 0.1 µmol/L[1]
Binding Sites per Microtubule ~37[1]

Key Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxicity of a compound.[15]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.[15]

  • Compound Treatment: Expose the cells to a range of concentrations of the DM1 conjugate (e.g., 0.0001 to 1 µg/mL) for a specified duration (e.g., 48, 60, or 72 hours).[15]

  • MTT Addition: After the incubation period, add MTT reagent (e.g., 50 µL) to each well and incubate for up to 4 hours to allow for the formation of formazan crystals.[15]

  • Solubilization: Carefully remove the supernatant and add a solubilizing agent (e.g., propanol or DMSO) to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.[15]

  • Data Analysis: Calculate the percentage of growth inhibition relative to untreated control cells and determine the IC50 value.[15]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of DM1 on cell cycle progression.

Methodology:

  • Cell Treatment: Treat cells with the DM1 conjugate (e.g., 4 nmol/L of conjugated DM1) for a defined period (e.g., 3 hours).[16]

  • Wash and Incubate: Wash the cells to remove the compound and incubate in fresh, drug-free medium for an additional period (e.g., 18 hours).[16]

  • Cell Fixation: Harvest the cells and fix them in 70% ethanol.[16]

  • DNA Staining: Stain the cellular DNA with a fluorescent dye such as propidium iodide.[16]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify any cell cycle arrest.

In Vivo Efficacy Study in Xenograft Models

These studies are crucial for evaluating the anti-tumor activity of DM1 conjugates in a living organism.

Methodology:

  • Tumor Implantation: Implant human tumor cells (e.g., 5 x 10^6 RAJI cells) subcutaneously into immunocompromised mice.[17]

  • Tumor Growth: Allow the tumors to grow to a predetermined average volume (e.g., 125-140 mm³).[17]

  • Treatment: Administer the ADC intravenously at a specified dose and schedule (e.g., 5 mg/kg).[17]

  • Tumor Measurement: Measure the tumor volume at regular intervals throughout the study.

  • Data Analysis: Compare the tumor growth in the treated groups to that in control groups (e.g., vehicle or non-binding ADC) to assess the anti-tumor efficacy.[17]

Experimental Workflow Diagram

ADC_Cytotoxicity_Workflow cluster_workflow In Vitro Cytotoxicity Assay Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells add_adc Add Serial Dilutions of DM1-ADC seed_cells->add_adc incubate Incubate for 48-72 hours add_adc->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for ~4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate analyze Calculate % Inhibition and IC50 read_plate->analyze end End analyze->end

Caption: Workflow for an in vitro ADC cytotoxicity assay.

Conclusion

DM1 is a highly potent maytansinoid that has become a cornerstone in the development of antibody-drug conjugates for cancer therapy. Its well-defined mechanism of action, involving the suppression of microtubule dynamics and subsequent induction of mitotic arrest and apoptosis, provides a strong rationale for its use. The ability to conjugate DM1 to tumor-targeting antibodies allows for the selective delivery of this powerful cytotoxic agent, enhancing its therapeutic window. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel DM1-based therapeutics.

References

An In-depth Technical Guide to the Chemical Properties of DM4 Maytansinoid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of DM4 (ravtansine), a potent maytansinoid derivative utilized as a cytotoxic payload in antibody-drug conjugates (ADCs).

Core Chemical Properties

DM4, a structural analog of maytansine, is a thiol-containing maytansinoid designed for covalent attachment to antibodies.[1][2] Its potent anti-tubulin activity makes it a highly effective cytotoxic agent for targeted cancer therapy.[3]

Table 1: Physicochemical Properties of DM4
PropertyValueReferences
Chemical Name N2′-Deacetyl-N2′-(4-mercapto-4-methyl-1-oxopentyl)-maytansine[4]
Synonyms Ravtansine, Maytansinoid DM4[1][4][5]
CAS Number 796073-69-3[1][2][4][6]
Molecular Formula C₃₈H₅₄ClN₃O₁₀S[2][6]
Molecular Weight 780.37 g/mol (some sources cite ~794.4 g/mol , likely due to different salt forms or isotopes)[2][3][7]
Appearance White to off-white solid[]
Purity ≥95% to ≥98% (commercially available)[5][6]
pKa 9.82 ± 0.70 (Predicted)[9]
XLogP3 3.6[7]
Table 2: Solubility of DM4
SolventSolubilityNotesReferences
DMSO ≥ 20 mg/mL (25.62 mM) to 100 mg/mL (128.14 mM)Sonication may be required. Hygroscopic DMSO can impact solubility.[1][2][10]
DMF ~30 mg/mL-[5]
Ethanol ~20 mg/mL-[5]
Methanol Slightly soluble-[]
Chloroform Slightly soluble-[]
Aqueous Formulation (In Vivo) 3.3 mg/mL (4.23 mM)In 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. Sonication recommended.[2]

Mechanism of Action and Cellular Effects

DM4 exerts its cytotoxic effects by potently inhibiting tubulin polymerization.[1][10] This disruption of microtubule dynamics leads to a mitotic block, ultimately inducing apoptotic cell death.[1][2][11]

  • Binding Target : DM4 binds to tubulin, preventing the assembly of microtubules, which are essential for cell division.[10][12]

  • Cell Cycle Arrest : The disruption of microtubule function leads to cell cycle arrest in the G2/M phase.[]

  • Apoptosis Induction : Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[11][]

Below is a diagram illustrating the cellular mechanism of action of a DM4-containing ADC.

DM4_Mechanism_of_Action Figure 1: Cellular Mechanism of Action of a DM4-ADC ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Antigen ADC->Receptor Tumor_Cell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM4_Metabolites Released DM4 and Active Metabolites (e.g., S-Me-DM4) Lysosome->DM4_Metabolites 4. Linker Cleavage & Payload Release Tubulin Tubulin Dimers DM4_Metabolites->Tubulin 5. Binding to Tubulin Microtubules Microtubule Assembly Tubulin->Microtubules Inhibition of Polymerization Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Leads to

Figure 1: Cellular Mechanism of Action of a DM4-ADC

Application in Antibody-Drug Conjugates (ADCs)

DM4 is a key payload in the development of ADCs, which are designed to selectively deliver the cytotoxic agent to cancer cells.[4][14] The thiol group in DM4's structure allows for its conjugation to a linker, which is then attached to a monoclonal antibody that targets a tumor-specific antigen.[1][2]

Linker Chemistry

DM4 is typically conjugated to antibodies via disulfide-containing linkers, such as SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate).[][] These linkers are designed to be stable in the bloodstream but are cleaved in the reductive environment of the tumor cell, releasing the active DM4 payload.[] Non-cleavable linkers like SMCC have also been used.[16][17]

The following diagram illustrates a general workflow for the synthesis of a DM4-ADC.

ADC_Synthesis_Workflow Figure 2: General Workflow for DM4-ADC Synthesis Antibody Monoclonal Antibody (mAb) Antibody_Modification Antibody Modification (Reaction with Linker) Antibody->Antibody_Modification Linker_Activation Linker Activation (e.g., NHS-ester) Activated_Linker Activated Linker Linker_Activation->Activated_Linker Activated_Linker->Antibody_Modification Linker_mAb Linker-mAb Intermediate Antibody_Modification->Linker_mAb Conjugation Conjugation Reaction (e.g., disulfide exchange) Linker_mAb->Conjugation DM4 DM4 Payload (with thiol group) DM4->Conjugation ADC_Crude Crude ADC Conjugation->ADC_Crude Purification Purification (e.g., Chromatography) ADC_Crude->Purification Final_ADC Purified DM4-ADC Purification->Final_ADC

Figure 2: General Workflow for DM4-ADC Synthesis

Experimental Protocols

Quantification of DM4 and S-Me-DM4 in Biological Matrices

A common method for the quantification of DM4 and its metabolite, S-methyl-DM4 (S-Me-DM4), in plasma or tissue samples involves High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[18][19][20]

Principle: This method separates DM4 and its metabolite from other components in a biological sample based on their physicochemical properties as they pass through a chromatography column. The concentration is then determined by detecting the analytes as they elute from the column.

General Protocol Outline (based on HPLC-DAD): [18][19]

  • Sample Preparation:

    • For plasma: Perform protein precipitation using a solvent like acetonitrile.

    • For tissue: Homogenize tissue samples in a suitable buffer.

    • Centrifuge the sample to pellet precipitated proteins and other debris.

    • Collect the supernatant, which contains the analytes.

    • Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent (e.g., N,N-Dimethylacetamide).

  • Chromatographic Separation:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and DAD detector.

    • Column: A reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase: An isocratic or gradient mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol with 0.1% formic acid). A common ratio is 25:75 (v/v) aqueous to organic.[18]

    • Flow Rate: Typically around 1.0 mL/min.[18][19]

    • Column Temperature: Maintained at a constant temperature, for example, 40 °C.[18][19]

    • Injection Volume: A small volume, such as 20 μL, is injected onto the column.[18][19]

  • Detection and Quantification:

    • Detector: A Diode-Array Detector (DAD) set to a wavelength where DM4 and S-Me-DM4 have significant absorbance, such as 254 nm.[18][19]

    • Calibration Curve: A calibration curve is generated using standards of known concentrations of DM4 and S-Me-DM4. The concentration range can vary, for example, from 0.06 to 20 μg/mL.[18][19]

    • Analysis: The peak areas of the analytes in the samples are compared to the calibration curve to determine their concentrations.

Method Validation: The method should be validated for linearity, accuracy, precision (intraday and interday), limit of detection (LOD), and limit of quantification (LOQ). For DM4 and S-Me-DM4, reported LOD and LOQ are around 0.025 μg/mL and 0.06 μg/mL, respectively.[18][19]

Cytotoxicity Assay (IC50 Determination)

Principle: To determine the concentration of DM4 that inhibits the growth of a cancer cell line by 50% (IC50), a cell viability assay is performed.

General Protocol Outline:

  • Cell Culture: Plate cancer cells (e.g., SK-BR-3) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of DM4 in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of DM4. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Use a cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) to measure the number of viable cells. The absorbance or fluorescence is proportional to the number of living cells.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the DM4 concentration. Fit the data to a dose-response curve to calculate the IC50 value. The IC50 for DM4 against SK-BR-3 cells has been reported as 3.3 nM.[5]

Signaling Pathway Disruption

DM4's primary effect is on the cytoskeletal signaling pathway by directly interfering with microtubule dynamics. This is a critical pathway for cell structure, transport, and division.

The diagram below outlines the key components of the microtubule dynamics pathway and the point of inhibition by DM4.

Microtubule_Signaling_Pathway Figure 3: Disruption of Microtubule Dynamics by DM4 cluster_cycle Microtubule Dynamic Instability GTP_Tubulin αβ-Tubulin Dimers (GTP-bound) Polymerization Polymerization GTP_Tubulin->Polymerization Microtubule_Plus_End Growing Microtubule (+ End) Polymerization->Microtubule_Plus_End GTP_Hydrolysis GTP Hydrolysis Microtubule_Plus_End->GTP_Hydrolysis GDP_Tubulin GDP-bound Tubulin in Microtubule Lattice GTP_Hydrolysis->GDP_Tubulin Depolymerization Depolymerization (Catastrophe) GDP_Tubulin->Depolymerization Free_GDP_Tubulin Free αβ-Tubulin Dimers (GDP-bound) Depolymerization->Free_GDP_Tubulin DM4 DM4 DM4->Polymerization Inhibits DM4->Depolymerization Promotes

Figure 3: Disruption of Microtubule Dynamics by DM4

Conclusion

DM4 is a highly potent cytotoxic agent with well-characterized chemical and biological properties. Its mechanism of action, centered on the disruption of microtubule function, makes it an effective payload for ADCs in targeted cancer therapy. The ability to conjugate DM4 to monoclonal antibodies via specific linker chemistries allows for the selective delivery of this potent drug to tumor cells, thereby enhancing its therapeutic index. The experimental protocols for its quantification and the assessment of its cytotoxic activity are well-established, providing a solid foundation for its continued development and application in oncology.

References

Ansamitocin P3 as a Maytansine Analog: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of Ansamitocin P3, a potent maytansinoid and structural analog of maytansine. It covers the compound's mechanism of action, comparative biological activity, and its critical role as a cytotoxic payload in the development of Antibody-Drug Conjugates (ADCs).

Introduction and Structural Context

Ansamitocin P3 is a member of the maytansinoid family, a class of ansamycin antibiotics known for their potent anti-mitotic activity.[1][2][3] These compounds are 19-membered polyketide macrolactams originally isolated from plants and microorganisms.[1][3][4] Structurally, Ansamitocin P3 is a close analog of this compound, differing primarily in the acyl group at the C3 position of the molecule.[1][2][3] This subtle structural modification significantly influences its potency.

Due to their high cytotoxicity, maytansinoids initially faced challenges in clinical development because of a narrow therapeutic window and systemic toxicity.[4][5] However, the advent of ADCs has revitalized interest in this class of molecules.[3][5] By attaching these potent agents to monoclonal antibodies that target tumor-specific antigens, maytansinoids like Ansamitocin P3 can be delivered directly to cancer cells, maximizing efficacy while minimizing off-target effects.[5][6]

Mechanism of Action: Microtubule Disruption and Apoptosis

Ansamitocin P3 exerts its cytotoxic effects by powerfully disrupting microtubule dynamics, a process essential for cell division.[1][2][7][8]

  • Tubulin Binding: The primary molecular target of Ansamitocin P3 is tubulin, the protein subunit of microtubules. It binds to tubulin at or near the vinblastine-binding site, thereby inhibiting tubulin polymerization and promoting the disassembly of existing microtubules.[1][2][4][7][8]

  • Mitotic Arrest: The depolymerization of microtubules leads to the disruption of the mitotic spindle, a critical structure for chromosome segregation during cell division.[1][2][9] This activates the spindle assembly checkpoint, mediated by proteins such as Mad2 and BubR1, causing cells to arrest in the G2/M phase of the cell cycle.[1][2][7][10]

  • Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis).[1][9] This is often mediated through the p53-dependent pathway, leading to the activation of downstream caspases and subsequent cell death.[1][2][7][10]

G cluster_drug Drug Action cluster_cellular Cellular Response cluster_apoptosis Apoptotic Pathway ansamitocin Ansamitocin P3 tubulin Binds to Tubulin (Vinblastine Site) ansamitocin->tubulin depolymerization Microtubule Depolymerization tubulin->depolymerization spindle_disruption Mitotic Spindle Disruption depolymerization->spindle_disruption sac Spindle Checkpoint Activation (Mad2, BubR1) spindle_disruption->sac arrest G2/M Phase Arrest sac->arrest p53 p53 Activation arrest->p53 bcl2 Bcl-2 Phosphorylation p53->bcl2 caspases Caspase Activation p53->caspases apoptosis Apoptosis bcl2->apoptosis caspases->apoptosis

Ansamitocin P3 mechanism of action signaling pathway.

Quantitative Biological Data

Ansamitocin P3 demonstrates exceptionally potent cytotoxicity against a range of human cancer cell lines, often in the picomolar range. Its activity is notably higher than that of its parent compound, this compound.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Ansamitocin P3
Cell LineCancer TypeAnsamitocin P3 IC₅₀ (pM)
MCF-7Breast Cancer20 ± 3[1][2][7]
HeLaCervical Cancer50 ± 0.5[1][2][7]
EMT-6/AR1Murine Mammary Carcinoma140 ± 17[1][2][7]
MDA-MB-231Breast Cancer150 ± 1.1[1][2][7]
U937Histiocytic Lymphoma180
A-549Lung Carcinoma400
HT-29Colorectal Adenocarcinoma400

Data compiled from multiple sources.[1][2][7][11][12]

Table 2: Comparative Binding Affinity and Potency
CompoundTargetBinding Constant (Kd)Potency in MCF-7 (IC₅₀)
Ansamitocin P3Tubulin1.3 ± 0.7 µM[1][2][7][13]20 pM[1]
This compoundTubulin0.86 µM[1]710 pM[1]

Application in Antibody-Drug Conjugates (ADCs)

The "magic bullet" concept of selectively delivering a cytotoxic agent to tumor cells is realized in ADCs.[6] Maytansinoids like Ansamitocin P3 are ideal payloads due to their sub-nanomolar potency.

The ADC workflow involves several key steps:

  • Targeting: The monoclonal antibody component of the ADC binds to a specific antigen overexpressed on the surface of cancer cells.[5][6]

  • Internalization: The ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[5][6]

  • Payload Release: Inside the cell, the ADC is trafficked to lysosomes, where the linker connecting the antibody and the maytansinoid is cleaved by cellular machinery (e.g., proteases).[5]

  • Cytotoxic Action: The released Ansamitocin P3 is now free in the cytoplasm to bind to tubulin and induce mitotic arrest and apoptosis.[4][5]

This targeted approach has led to the successful development of maytansinoid-based ADCs, such as Trastuzumab emtansine (T-DM1 or Kadcyla), used for treating HER2-positive breast cancer.[5][6][13]

G cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cytotoxic Cytotoxic Effect adc ADC in Circulation binding Binds to Tumor Antigen on Cancer Cell adc->binding internalization Internalization (Endocytosis) binding->internalization lysosome Trafficking to Lysosome internalization->lysosome cleavage Linker Cleavage lysosome->cleavage release Payload Release (Ansamitocin P3) cleavage->release tubulin_bind Binds to Tubulin release->tubulin_bind death Apoptotic Cell Death tubulin_bind->death

General workflow of a maytansinoid-based ADC.

Experimental Protocols

The following are representative methodologies for evaluating the biological activity of Ansamitocin P3.

Protocol 1: Cell Proliferation (Cytotoxicity) Assay by Sulforhodamine B (SRB)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of the compound.[1][12]

  • Cell Seeding: Plate cells (e.g., MCF-7, HeLa) in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of Ansamitocin P3 (e.g., 1 pM to 1000 pM) in culture medium. Replace the existing medium with the drug-containing medium and incubate for the desired period (e.g., 24-48 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Read the optical density (absorbance) at 510 nm using a microplate reader. Calculate the IC₅₀ value by plotting the percentage of cell survival against the log of the drug concentration.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.[1][11]

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Ansamitocin P3 (e.g., 20, 50, 100 pM) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 1200 g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in ice-cold PBS. Add the cells dropwise into ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (8 µg/mL).

  • Incubation: Incubate the cells in the dark for 2 hours at 4°C.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content, measured by PI fluorescence, is used to determine the percentage of cells in the G0/G1, S, and G2/M phases using appropriate cell cycle analysis software (e.g., ModFit LT).[1]

Protocol 3: Immunofluorescence Staining for Microtubule Integrity

This protocol visualizes the effect of Ansamitocin P3 on the cellular microtubule network.[1][2]

  • Cell Culture: Grow cells on sterile glass coverslips placed in a petri dish for 24 hours.

  • Drug Treatment: Treat the cells with desired concentrations of Ansamitocin P3 for 24 hours.

  • Fixation: Fix the cells with 3.7% formaldehyde in PBS for 20 minutes at 37°C. Wash twice with PBS.

  • Permeabilization: Permeabilize the cells with chilled methanol at -20°C for 15 minutes. Wash twice with PBS.

  • Blocking: Block non-specific antibody binding by incubating coverslips with 2% BSA in PBS for 1 hour at 37°C.

  • Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (diluted in 1% BSA/PBS) for 2 hours at 37°C.

  • Washing: Wash the coverslips three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at 37°C in the dark.

  • Counterstaining & Mounting: Wash three times with PBS. If desired, counterstain nuclei with Hoechst 33258. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the microtubule structures using a fluorescence microscope. Compare the organized filamentous networks in control cells to the diffuse, depolymerized tubulin in treated cells.[2]

References

Maytansine Cytotoxicity in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Maytansine is a potent microtubule-targeting agent, originally isolated from the plant Maytenus ovatus, that demonstrates significant cytotoxic effects against a broad spectrum of cancer cell lines.[1][2] As a member of the ansamycin family of macrolides, its mechanism of action primarily involves the inhibition of microtubule assembly, leading to mitotic arrest and subsequent apoptosis.[3][4][5] Despite its powerful anti-cancer properties, severe systemic toxicity limited its clinical application as a standalone therapeutic.[1][3] This has led to the development of maytansinoids, synthetic analogs of this compound such as DM1 and DM4, which are frequently utilized as payloads in antibody-drug conjugates (ADCs).[1][2][3][5] ADCs leverage the specificity of monoclonal antibodies to deliver the highly potent maytansinoid directly to tumor cells, thereby increasing the therapeutic window and reducing off-target effects.[3][5][6] This guide provides an in-depth overview of the cytotoxicity of this compound and its derivatives in cancer cell lines, detailing its mechanism of action, providing quantitative cytotoxicity data, and outlining key experimental protocols.

Mechanism of Action

This compound and its derivatives exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure.[3][4][7] The primary mechanism involves the following key steps:

  • Binding to Tubulin: Maytansinoids bind to tubulin, the fundamental protein subunit of microtubules, at or near the vinblastine-binding site.[1][3][5] This binding inhibits the polymerization of tubulin into microtubules.[3][4]

  • Suppression of Microtubule Dynamics: At sub-nanomolar concentrations, maytansinoids potently suppress the dynamic instability of microtubules.[1][8][9][10] This includes reducing both the growing and shortening rates of the microtubules.[9][10]

  • Mitotic Arrest: The disruption of microtubule function prevents the formation of a proper mitotic spindle, which is essential for chromosome segregation during mitosis.[3][11] This activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[3][9][12]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death, or apoptosis.[3][4] This is often mediated through the p53 pathway and involves the activation of caspase cascades, leading to the systematic dismantling of the cell.[3][13] The destabilization of microtubules can also lead to mitochondrial membrane permeabilization and the release of cytochrome c, further promoting apoptosis.[3]

Quantitative Cytotoxicity Data

The cytotoxic potency of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells. These values can vary significantly depending on the specific cancer cell line and the maytansinoid derivative used.

CompoundCancer Cell LineCancer TypeIC50 (nM)Reference
This compoundBT474Breast Adenocarcinoma0.42[13]
This compoundBJABBurkitt's Lymphoma0.27[13]
Ansamitocin P3MCF-7Breast Adenocarcinoma0.02[14]
Ansamitocin P3HeLaCervical Cancer0.05[14]
Ansamitocin P3EMT-6/AR1Murine Mammary Carcinoma0.14[14]
Ansamitocin P3MDA-MB-231Breast Adenocarcinoma0.15[14]
HuN901-DM1U266Multiple Myeloma10 - 50[4]
Her2 DNA Aptamer-DM1BT474Breast Adenocarcinoma0.9166[4]
Her2 DNA Aptamer-DM1SKBR3Breast Adenocarcinoma1.023[4]

Signaling Pathways and Cellular Effects

The interaction of this compound with tubulin initiates a cascade of signaling events culminating in apoptosis.

maytansine_signaling_pathway This compound This compound Tubulin β-Tubulin This compound->Tubulin Binds to Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Polymerization MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Leads to SAC Spindle Assembly Checkpoint Activation MitoticArrest->SAC Triggers p53 p53 Activation SAC->p53 Mitochondria Mitochondrial Membrane Permeabilization SAC->Mitochondria Apoptosis Apoptosis p53->Apoptosis Caspase Caspase Cascade Activation Mitochondria->Caspase Releases Cytochrome c Caspase->Apoptosis Executes

This compound-induced apoptotic signaling pathway.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15][16] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[15]

Materials and Reagents:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound or maytansinoid derivative

  • MTT solution (5 mg/mL in PBS)[15]

  • Dimethyl sulfoxide (DMSO)[15]

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 540-590 nm)[15]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[15][17]

  • Drug Treatment: Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 72 hours).[17] Include untreated cells as a control.

  • MTT Addition: After incubation, remove the culture medium and add 10-28 µL of MTT working solution to each well.[15][17] Incubate for 1.5-4 hours at 37°C.[15][17]

  • Formazan Solubilization: Aspirate the medium containing MTT and add 50-130 µL of DMSO to each well to dissolve the formazan crystals.[15][17]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 540-590 nm using a microplate reader.[17]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

mtt_assay_workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with This compound Incubate1->Treat Incubate2 Incubate 72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 AddDMSO Add DMSO Incubate3->AddDMSO Read Read Absorbance AddDMSO->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Materials and Reagents:

  • Treated and untreated cells

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment with this compound.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[13]

annexin_v_workflow Start Start Harvest Harvest Treated Cells Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V and PI Resuspend->Stain Incubate Incubate in Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Workflow for Annexin V/PI apoptosis assay.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[18] The fluorescence intensity of PI is directly proportional to the amount of DNA, enabling the differentiation of cells in G0/G1, S, and G2/M phases.[18][19]

Materials and Reagents:

  • Treated and untreated cells

  • PBS

  • Cold 70% ethanol[18][20]

  • Propidium Iodide (PI) staining solution (containing RNase A)[18]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Prepare a single-cell suspension from treated and untreated cultures.

  • Fixation: Add cold 70% ethanol dropwise while gently vortexing to fix the cells.[20] Incubate on ice for at least two hours or overnight at 4°C.[18][20]

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA, which would otherwise be stained by PI.[18]

  • Incubation: Incubate for at least 30 minutes at room temperature or overnight at 4°C, protected from light.[20]

  • Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[18]

cell_cycle_workflow Start Start Harvest Harvest Treated Cells Start->Harvest Fix Fix in Cold 70% Ethanol Harvest->Fix Wash Wash with PBS Fix->Wash Stain Stain with PI and RNase A Wash->Stain Incubate Incubate Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

References

Methodological & Application

Application Notes and Protocols for Maytansine ADCs in HER2-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of maytansine-based Antibody-Drug Conjugates (ADCs), with a primary focus on Ado-trastuzumab emtansine (T-DM1, Kadcyla®), for the treatment of HER2-positive breast cancer. This document includes a summary of key clinical trial data, detailed experimental protocols for preclinical evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Human Epidermal Growth Factor Receptor 2 (HER2)-positive breast cancer, which accounts for approximately 15-20% of all breast cancers, is characterized by the overexpression of the HER2 protein, leading to aggressive tumor growth and a poor prognosis. The development of HER2-targeted therapies has significantly improved outcomes for patients with this subtype of breast cancer. Maytansinoid-based ADCs represent a powerful class of therapeutics that combine the tumor-targeting specificity of a monoclonal antibody with the potent cytotoxic effects of a maytansinoid payload.

Ado-trastuzumab emtansine (T-DM1) is a pioneering ADC in this class. It is composed of the humanized anti-HER2 monoclonal antibody, trastuzumab, covalently linked to the microtubule-inhibiting agent, DM1 (a derivative of this compound), via a stable thioether linker.[1] This design allows for the targeted delivery of DM1 directly to HER2-overexpressing cancer cells, thereby maximizing efficacy while minimizing systemic toxicity.[2]

Mechanism of Action

The mechanism of action of T-DM1 is a multi-step process that leverages both the properties of the antibody and the cytotoxic payload:

  • Binding to HER2: The trastuzumab component of T-DM1 binds with high affinity to the extracellular domain IV of the HER2 receptor on the surface of tumor cells.[2]

  • Inhibition of HER2 Signaling: Similar to unconjugated trastuzumab, T-DM1 blocks downstream HER2 signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival.[3]

  • Internalization: Upon binding, the T-DM1-HER2 complex is internalized into the cell through receptor-mediated endocytosis.[4]

  • Lysosomal Degradation and Payload Release: The endocytic vesicle containing the complex fuses with a lysosome. Inside the lysosome, the acidic environment and proteolytic enzymes degrade the trastuzumab antibody, leading to the release of the DM1-containing cytotoxic catabolites.[4]

  • Microtubule Inhibition: The released DM1 binds to tubulin, inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptotic cell death.[4][5]

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of the trastuzumab component can also engage immune effector cells, such as natural killer (NK) cells, to mediate ADCC, further contributing to the anti-tumor effect.[3]

Clinical Efficacy and Safety

The efficacy and safety of T-DM1 have been established in several pivotal clinical trials. Below is a summary of key quantitative data from the EMILIA, KATHERINE, and TDM4450g studies.

Efficacy Data from Key Clinical Trials
TrialTreatment ArmsPatient PopulationMedian Progression-Free Survival (PFS)Median Overall Survival (OS)Objective Response Rate (ORR)
EMILIA T-DM1 vs. Lapatinib + CapecitabineHER2+ metastatic breast cancer previously treated with trastuzumab and a taxane9.6 months vs. 6.4 months30.9 months vs. 25.1 months43.6% vs. 30.8%
KATHERINE T-DM1 vs. TrastuzumabHER2+ early breast cancer with residual invasive disease after neoadjuvant therapy3-year Invasive Disease-Free Survival (IDFS): 88.3% vs. 77.0%7-year OS: 89.1% vs. 84.4%Not Applicable
TDM4450g T-DM1 vs. Trastuzumab + DocetaxelPreviously untreated HER2+ metastatic breast cancer14.2 months vs. 9.2 monthsNot reached at time of analysis64.2% vs. 58.0%

Note: Data compiled from multiple sources. Hazard Ratios and Confidence Intervals are not included in this summary table for brevity but are critical for full interpretation of trial results.

Common Adverse Events (Grade ≥3) from Clinical Trials
Adverse EventT-DM1 (Pooled Data)Control Arms (Pooled Data)
Thrombocytopenia6.6%Lower incidence
Anemia3.8%Lower incidence
Elevated ALTIncreased risk (RR 2.67)Lower incidence
Elevated ASTIncreased risk (RR 3.76)Lower incidence
Fatigue2.0%Similar incidence
Peripheral NeuropathyIncreased risk (RR 8.13)Lower incidence
HypertensionIncreased risk (RR 1.59)Lower incidence

Note: This table summarizes the risk of severe adverse events associated with T-DM1 based on a meta-analysis of randomized controlled trials. RR = Relative Risk.[6][7]

Experimental Protocols

The following are detailed protocols for key in vitro and in vivo experiments to evaluate the efficacy and mechanism of action of this compound-based ADCs.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of a this compound ADC on HER2-positive and HER2-negative cancer cell lines.

Materials:

  • HER2-positive breast cancer cell line (e.g., SK-BR-3, BT-474)

  • HER2-negative breast cancer cell line (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound ADC (e.g., T-DM1) and control antibody (e.g., Trastuzumab)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[7][8]

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC and control antibody in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted ADC or control antibody to the respective wells. Include a "cells only" control with fresh medium.

    • Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.[7]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[7][8]

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate for 15 minutes at room temperature with gentle shaking.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Protocol 2: In Vivo Xenograft Model

This protocol describes the establishment of a HER2-positive breast cancer xenograft model in mice and the evaluation of ADC antitumor activity.

Materials:

  • HER2-positive breast cancer cells (e.g., BT-474, NCI-N87)

  • Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old

  • Matrigel (optional, can improve tumor take rate)

  • This compound ADC (e.g., T-DM1) and vehicle control (e.g., sterile saline)

  • Calipers

  • Anesthesia (e.g., isoflurane or ketamine/xylazine)

  • Surgical tools for subcutaneous injection

Procedure:

  • Tumor Cell Implantation:

    • Harvest and resuspend the HER2-positive cancer cells in sterile PBS or culture medium at a concentration of 1-5 x 10^7 cells/mL. For some cell lines, mixing with Matrigel at a 1:1 ratio can be beneficial.

    • Anesthetize the mice.

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

  • ADC Treatment:

    • When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the this compound ADC (e.g., T-DM1 at a dose of 10-15 mg/kg) and the vehicle control intravenously (i.v.) via the tail vein. The treatment schedule can vary (e.g., a single dose, or once every 1-3 weeks).

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study (based on a predetermined endpoint, such as a maximum tumor volume or a specific time point), euthanize the mice.

    • Excise the tumors and measure their final weight.

    • Analyze the data to determine the tumor growth inhibition (TGI) for the ADC-treated group compared to the control group.

Protocol 3: Synthesis of Trastuzumab-DM1 (T-DM1)

This protocol provides a general outline for the laboratory-scale conjugation of DM1 to trastuzumab.

Materials:

  • Trastuzumab antibody

  • DM1 (a thiol-containing maytansinoid derivative)

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker

  • Anhydrous, amine-free Dimethylacetamide (DMA) or Dimethylformamide (DMF)

  • Conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5-7.5)

  • Purification buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Modification with Linker:

    • Dissolve trastuzumab in the conjugation buffer to a final concentration of 5-10 mg/mL.

    • Dissolve SMCC in DMA to prepare a stock solution (e.g., 10-20 mM).

    • Add a molar excess of the SMCC solution to the trastuzumab solution with gentle mixing. The molar ratio of SMCC to antibody will determine the average number of linkers per antibody.

    • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Purification of Linker-Modified Antibody:

    • Remove the excess, unreacted SMCC from the linker-modified antibody using a desalting column or SEC, eluting with the conjugation buffer.

  • Conjugation of DM1 to Linker-Modified Antibody:

    • Dissolve DM1 in DMA to prepare a stock solution (e.g., 10 mM).

    • Add a molar excess of the DM1 solution to the purified linker-modified antibody solution.

    • Incubate the reaction mixture at room temperature for 4-16 hours, protected from light.

  • Purification of the ADC:

    • Purify the resulting T-DM1 conjugate from unreacted DM1 and other small molecules using SEC with the purification buffer.

  • Characterization of the ADC:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

    • Determine the drug-to-antibody ratio (DAR) using methods such as UV-Vis spectroscopy (measuring absorbance at both 252 nm for DM1 and 280 nm for the antibody) or mass spectrometry.

    • Assess the purity and aggregation of the ADC by SEC-HPLC.

Visualizations

HER2 Signaling Pathway

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand HER3 HER3 Ligand->HER3 Binds HER2 HER2 PI3K PI3K HER2->PI3K Activates RAS RAS HER2->RAS Activates HER3->HER2 Heterodimerizes with AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK MAPK->Proliferation

Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.

T-DM1 Mechanism of Action

TDM1_Mechanism_of_Action cluster_workflow T-DM1 Workflow T-DM1 T-DM1 Binding Binding T-DM1->Binding HER2_Receptor HER2_Receptor HER2_Receptor->Binding Internalization Internalization Binding->Internalization Lysosome Lysosome Internalization->Lysosome DM1_Release DM1_Release Lysosome->DM1_Release Microtubule_Disruption Microtubule_Disruption DM1_Release->Microtubule_Disruption Cell_Cycle_Arrest Cell_Cycle_Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Step-by-step mechanism of action of T-DM1.

Experimental Workflow for In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow Start Start Seed_Cells Seed HER2+ and HER2- cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_ADC Add serial dilutions of This compound ADC Incubate_24h->Add_ADC Incubate_72h Incubate for 72 hours Add_ADC->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Add solubilization buffer Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining ADC cytotoxicity in vitro.

References

Application Notes and Protocols: Maytansinoid Payloads for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maytansinoids are highly potent microtubule-targeting agents that have emerged as a critical payload class for antibody-drug conjugates (ADCs) in cancer therapy.[1][2] Originally isolated from the shrub Maytenus ovatus, these ansamacrolide compounds induce mitotic arrest and cell death at subnanomolar concentrations.[1][3] Their high cytotoxicity, however, necessitates targeted delivery to tumor cells to minimize systemic toxicity, a challenge effectively addressed by their conjugation to tumor-specific monoclonal antibodies.[3][4]

This document provides detailed application notes and protocols for the use of maytansinoid payloads, primarily DM1 and DM4, in the development of ADCs. It covers their mechanism of action, conjugation chemistry, characterization, and evaluation of efficacy.

Mechanism of Action

Maytansinoid-based ADCs exert their cytotoxic effect through a targeted mechanism. The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex.[1][3] Once inside the cell, the linker is cleaved (for cleavable linkers) or the antibody is degraded, releasing the maytansinoid payload.[3] The free maytansinoid then binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics.[2][3] This interference with the mitotic spindle leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[5]

ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen Binding TumorCell Tumor Cell Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome PayloadRelease Payload Release (DM1/DM4) Lysosome->PayloadRelease Tubulin Tubulin PayloadRelease->Tubulin Binding MicrotubuleDisruption Microtubule Disruption Tubulin->MicrotubuleDisruption CellCycleArrest G2/M Cell Cycle Arrest MicrotubuleDisruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Mechanism of action of a maytansinoid-based ADC.

Maytansinoid Derivatives: DM1 and DM4

DM1 and DM4 are the most clinically advanced maytansinoid derivatives used in ADCs.[6] They are structurally similar, differing in the steric hindrance around the disulfide bond when used with a cleavable linker, which can affect the rate of payload release.[7]

PropertyDM1 (Emtansine)DM4 (Ravtansine)Reference
Mechanism of Action Tubulin polymerization inhibitorTubulin polymerization inhibitor[6][8]
Potency (IC50) 0.79–7.2 nM in sensitive cell lines30–60 pM in sensitive cell lines[9]
Plasma Protein Binding (Human) 92.5%99.38%[8]
Primary Metabolism CYP3A4, CYP3A5CYP3A4[8][10]
Approved ADCs Trastuzumab emtansine (Kadcyla®)Mirvetuximab soravtansine (Elahere®)[11]

Experimental Protocols

Protocol 1: Lysine-Based Conjugation of Maytansinoid to Antibody

This protocol describes a common method for conjugating maytansinoid payloads to lysine residues on an antibody. This method results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs).[1][12]

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • DM1 or DM4 payload with an amine-reactive linker (e.g., SMCC-DM1)

  • Conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5)

  • Quenching solution (e.g., 100 mM glycine)

  • Purification column (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

  • Solvents for the payload (e.g., DMA, DMSO)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the conjugation buffer.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Payload Preparation:

    • Dissolve the maytansinoid-linker in a small amount of organic solvent (e.g., DMA or DMSO).

    • Immediately dilute the payload solution into the conjugation buffer.

  • Conjugation Reaction:

    • Add the desired molar excess of the payload solution to the antibody solution. A typical starting point is a 5- to 10-fold molar excess of the payload over the antibody.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

  • Quenching:

    • Add the quenching solution to the reaction mixture to stop the conjugation reaction by reacting with any excess linker.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the ADC from unconjugated payload and other reaction components using SEC or HIC.

    • Elute the ADC with a suitable buffer (e.g., PBS).

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

    • Determine the drug-to-antibody ratio (DAR) (see Protocol 2).

Start Start AbPrep Antibody Preparation (Buffer Exchange, Concentration) Start->AbPrep PayloadPrep Payload-Linker Preparation (Dissolution) Start->PayloadPrep Conjugation Conjugation Reaction (mAb + Payload-Linker) AbPrep->Conjugation PayloadPrep->Conjugation Quenching Quenching Reaction Conjugation->Quenching Purification Purification (SEC or HIC) Quenching->Purification Characterization Characterization (Concentration, DAR) Purification->Characterization End End Characterization->End

Workflow for lysine-based maytansinoid conjugation.
Protocol 2: ADC Characterization by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful analytical technique to determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of an ADC preparation.[13][14] The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated maytansinoid molecules.[7]

Materials:

  • ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

Procedure:

  • System Equilibration:

    • Equilibrate the HIC column with Mobile Phase A until a stable baseline is achieved.

  • Sample Injection:

    • Inject 10-50 µg of the ADC sample onto the column.

  • Chromatographic Separation:

    • Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to different DAR species (DAR0, DAR1, DAR2, etc.).

    • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated to the antibody for a given peak.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the in vitro cytotoxicity of ADCs.[15][16]

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cancer cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Maytansinoid-ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[15]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated control wells.

    • Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.[15]

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[17]

  • Solubilization:

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[15]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Protocol 4: In Vivo Efficacy Study in a Xenograft Model

Xenograft models are essential for evaluating the anti-tumor activity of maytansinoid-ADCs in a living organism.[18][19]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Tumor cells for implantation

  • Maytansinoid-ADC

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of tumor cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[18]

  • Animal Grouping and Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer the ADC and vehicle control intravenously (i.v.) or intraperitoneally (i.p.) at a predetermined dose and schedule.

  • Tumor Measurement and Body Weight Monitoring:

    • Measure the tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint:

    • The study is typically terminated when the tumors in the control group reach a predetermined size or when the animals show signs of excessive toxicity.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Evaluate the anti-tumor efficacy based on tumor growth inhibition.

Quantitative Data

In Vitro Cytotoxicity of Maytansinoid-Based ADCs
ADC TargetCell LinePayloadIC50 (nM)Reference
HER2SK-BR-3DM1~0.05-0.1[9]
HER2BT-474DM1~0.1[9]
CD74Various NHL linesMaytansinoidSub-nanomolar to nanomolar[20]
ADAM9ADAM9-positive linesDM21-CPotent cytotoxicity[21]
CanAgCOLO 205DM1Potent cytotoxicity[18]
Clinically Investigated Maytansinoid ADCs
ADC NameTargetPayloadLinkerIndicationPhaseReference
Trastuzumab emtansine (Kadcyla®)HER2DM1Non-cleavable (MCC)Breast CancerApproved[11]
Mirvetuximab soravtansine (Elahere®)Folate Receptor AlphaDM4Cleavable (SPDB)Ovarian CancerApproved[11]
Anetumab ravtansineMesothelinDM4Cleavable (SPDB)Various Solid TumorsPhase I[22]
STRO-001CD74MaytansinoidNon-cleavableNon-Hodgkin LymphomaPreclinical[20]

Conclusion

Maytansinoid payloads, particularly DM1 and DM4, are integral to the success of a growing number of antibody-drug conjugates. Their high potency, coupled with the specificity of monoclonal antibodies, provides a powerful platform for targeted cancer therapy. The protocols and data presented in these application notes offer a comprehensive guide for researchers and developers working to harness the therapeutic potential of maytansinoid-based ADCs. Careful consideration of conjugation chemistry, linker technology, and thorough characterization are paramount to developing safe and effective ADC candidates.

References

Application Notes and Protocols for Using Maytansine in Immunogenic Cell Death Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maytansine and its derivatives, potent microtubule-targeting agents, have emerged as significant tools in cancer research, not only for their cytotoxic effects but also for their ability to induce immunogenic cell death (ICD).[1][2] ICD is a specialized form of regulated cell death that activates an adaptive immune response against dead-cell antigens, a critical aspect in the development of effective cancer immunotherapies.[3][4] These application notes provide a comprehensive guide for utilizing this compound to study ICD, detailing its mechanism, experimental protocols, and data interpretation.

This compound induces ICD by promoting the release of damage-associated molecular patterns (DAMPs) from dying cancer cells.[1][5] The three cardinal DAMPs that characterize ICD are the surface exposure of calreticulin (CRT), the secretion of adenosine triphosphate (ATP), and the release of high mobility group box 1 (HMGB1).[1][6] These molecules act as "eat-me" signals, chemoattractants, and maturation signals for antigen-presenting cells (APCs) like dendritic cells (DCs), ultimately leading to the activation of tumor-specific T cells.[7][8]

Mechanism of this compound-Induced Immunogenic Cell Death

This compound exerts its cytotoxic effects by inhibiting microtubule polymerization, leading to mitotic arrest and subsequent apoptosis.[2][9] This process initiates a cascade of events culminating in the hallmarks of ICD. The primary mechanism involves the induction of endoplasmic reticulum (ER) stress, which is a key trigger for the translocation of CRT to the cell surface.[1][10] The subsequent apoptotic process is associated with the release of ATP, while the late-stage breakdown of the cell membrane during secondary necrosis leads to the passive release of the nuclear protein HMGB1.[1][11]

The engagement of these DAMPs with their respective receptors on DCs promotes their maturation, characterized by the upregulation of co-stimulatory molecules (e.g., CD80, CD86), and the secretion of pro-inflammatory cytokines.[12][13] Mature DCs then migrate to lymph nodes to prime naive T cells, leading to the generation of cytotoxic T lymphocytes (CTLs) that can recognize and eliminate tumor cells.[1][12]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating this compound-induced ICD.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (nM)
BT474Breast Cancer0.42[1]
BJABB-cell Lymphoma0.27[1]

Table 2: Induction of ICD Hallmarks by this compound (100 nM)

Cell LineDAMPTime PointFold Increase vs. Controlp-value
BT474 Surface CRT24hSignificant Increase< 0.01[1]
Secreted ATP40hSignificant Spike< 0.01[1]
Released HMGB148hSignificant Increase< 0.02[1]
BJAB Surface CRT24hSignificant Increase< 0.01[1]
Secreted ATP16hSignificant Increase< 0.01[1]
Released HMGB148hSignificant Increase< 0.02[1]

Experimental Protocols

Protocol 1: Assessment of Calreticulin (CRT) Exposure by Flow Cytometry

This protocol details the detection of surface-exposed CRT on this compound-treated cells, an early hallmark of ICD.[1][14]

Materials:

  • This compound

  • Cancer cell lines (e.g., BT474, BJAB)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 0.5% Paraformaldehyde (PFA) in PBS

  • PBS with 2% Fetal Bovine Serum (FBS) (FACS Buffer)

  • Fc block reagent

  • FITC-conjugated anti-calreticulin antibody

  • FITC-conjugated isotype control antibody

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Treat cells with this compound (e.g., 100 nM) or vehicle control for desired time points (e.g., 24, 48, 72 hours).

  • For adherent cells, lift them using a gentle dissociation reagent (e.g., TrypLE). Suspension cells can be collected directly.

  • Wash the cells with FACS Buffer.

  • Fix the cells with 0.5% PFA for 5 minutes at room temperature.

  • Wash the cells twice with cold FACS Buffer.

  • Incubate the cells with Fc block for 5 minutes to prevent non-specific antibody binding.

  • Stain the cells with anti-calreticulin-FITC or isotype control-FITC for 30 minutes in the dark at 4°C.

  • Wash the cells twice with FACS Buffer.

  • Resuspend the cells in FACS Buffer containing PI to distinguish live from dead cells.

  • Analyze the cells by flow cytometry, gating on the live (PI-negative) population to quantify the percentage of CRT-positive cells.[1]

Protocol 2: Measurement of Extracellular ATP Secretion

This protocol describes the quantification of ATP released into the cell culture supernatant, a key "find-me" signal in ICD.

Materials:

  • This compound-treated cell culture supernatants

  • Commercial ATP measurement kit (e.g., ENLITEN® ATP Assay System)

  • Luminometer

Procedure:

  • Plate cells in a 96-well plate (white-walled for luminescence assays) at a density of 8 x 10^4 cells per well.[1]

  • The next day, carefully change the media to remove any ATP released due to plating.

  • Treat cells with this compound (e.g., 100 nM) or control for various time points (e.g., 16-72 hours).[1]

  • At each time point, collect the cell culture supernatant.

  • Measure the ATP concentration in the supernatant using a commercial ATP assay kit according to the manufacturer's instructions.

  • Read the luminescence on a luminometer.

  • Calculate the ATP concentration based on a standard curve.

Protocol 3: Quantification of HMGB1 Release by ELISA

This protocol outlines the detection of HMGB1 in the cell culture supernatant, a late-stage marker of ICD.[1][15]

Materials:

  • This compound-treated cell culture supernatants

  • HMGB1 ELISA kit

  • ELISA plate reader

Procedure:

  • Collect cell culture supernatants from this compound-treated and control cells at desired time points (e.g., 24, 48, 72 hours).

  • Centrifuge the supernatants to remove any cellular debris.

  • Perform the HMGB1 ELISA according to the manufacturer's protocol. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples (supernatants).

    • Incubating with a detection antibody.

    • Adding a substrate to develop a colorimetric signal.

  • Read the absorbance on an ELISA plate reader.

  • Calculate the concentration of HMGB1 in the samples based on the standard curve.

Protocol 4: Dendritic Cell (DC) Maturation Assay

This protocol assesses the ability of this compound-treated dying tumor cells to induce the maturation of DCs.[12][13]

Materials:

  • Immature DCs (e.g., bone marrow-derived DCs)

  • This compound-treated and control tumor cells

  • Complete RPMI-1640 medium

  • Fluorescently labeled antibodies against DC maturation markers (e.g., CD11c, CD80, CD86)

  • Flow cytometer

Procedure:

  • Prepare dying tumor cells by treating them with this compound (e.g., 100 nM) for 24-48 hours.

  • Co-culture immature DCs with the this compound-treated or control tumor cells at a suitable ratio (e.g., 1:5 DC:tumor cell) for 24 hours.

  • As a positive control, treat a sample of DCs with a known maturation stimulus like LPS.

  • Harvest the cells and stain them with fluorescently labeled antibodies against CD11c, CD80, and CD86.

  • Analyze the cells by flow cytometry, gating on the CD11c-positive population to determine the percentage of mature DCs (CD80+CD86+).[13]

Visualizations

Maytansine_ICD_Pathway cluster_cell Tumor Cell cluster_immune Immune Response This compound This compound Microtubules Microtubule Disruption This compound->Microtubules MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis ER_Stress ER Stress MitoticArrest->ER_Stress ATP_Secretion ATP Secretion Apoptosis->ATP_Secretion SecondaryNecrosis Secondary Necrosis Apoptosis->SecondaryNecrosis CRT_Exposure Calreticulin (CRT) Surface Exposure ER_Stress->CRT_Exposure DC Dendritic Cell (DC) CRT_Exposure->DC 'Eat-me' signal ATP_Secretion->DC Chemoattractant HMGB1_Release HMGB1 Release SecondaryNecrosis->HMGB1_Release HMGB1_Release->DC Maturation signal DC_Maturation DC Maturation (CD80/CD86) DC->DC_Maturation T_Cell_Priming T-Cell Priming DC_Maturation->T_Cell_Priming CTL Cytotoxic T-Lymphocyte (CTL) T_Cell_Priming->CTL Tumor_Lysis Tumor Cell Lysis CTL->Tumor_Lysis

Caption: Signaling pathway of this compound-induced immunogenic cell death.

ICD_Workflow cluster_assays ICD Marker Assays cluster_functional Functional Immune Assays start Start: Seed Tumor Cells treatment Treat cells with this compound (e.g., 100 nM) and controls start->treatment incubation Incubate for various time points (e.g., 16h, 24h, 48h, 72h) treatment->incubation crt_assay Calreticulin Exposure Assay (Flow Cytometry) incubation->crt_assay atp_assay ATP Secretion Assay (Luminometry) incubation->atp_assay hmgb1_assay HMGB1 Release Assay (ELISA) incubation->hmgb1_assay coculture Co-culture treated tumor cells with immature Dendritic Cells incubation->coculture end End: Data Analysis & Interpretation crt_assay->end atp_assay->end hmgb1_assay->end dc_maturation Assess DC Maturation (Flow Cytometry for CD80/CD86) coculture->dc_maturation dc_maturation->end

Caption: Experimental workflow for studying this compound-induced ICD.

DAMPs_Function DyingCell Dying Tumor Cell + this compound DAMPs Calreticulin (Surface) ATP (Secreted) HMGB1 (Released) DyingCell->DAMPs:crt DyingCell->DAMPs:atp DyingCell->DAMPs:hmgb1 DC {Dendritic Cell| Phagocytosis| Maturation| Activation} DAMPs:crt->DC:phago 'Eat-me' signal DAMPs:atp->DC:mat Chemoattraction & Maturation DAMPs:hmgb1->DC:act Maturation & Activation

Caption: Logical relationship between DAMPs and dendritic cell function.

References

Troubleshooting & Optimization

Technical Support Center: Maytansine Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with maytansine and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility of these potent compounds in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a concern for experiments?

This compound is a highly potent anti-mitotic agent, originally isolated from the plant Maytenus serrata.[1][2] It and its derivatives, known as maytansinoids (e.g., DM1/mertansine), are hydrophobic molecules.[3] This poor water solubility presents a significant challenge for researchers, as experiments often require dissolving the compound in an organic solvent before diluting it into aqueous physiological buffers or cell culture media, which can lead to precipitation.[4]

Q2: What are the recommended solvents for dissolving this compound and its derivatives?

Maytansinoids are soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[4] DMSO is a common choice for preparing high-concentration stock solutions for in vitro studies due to its high solvating power.[5][6]

Q3: What are the specific solubility limits for maytansinoids in common organic solvents?

The solubility can vary slightly between different maytansinoid derivatives. The data for mertansine (DM1), a widely used derivative, is summarized below.

CompoundSolventSolubility (approx.)
Mertansine (DM1)Dimethylformamide (DMF)~33 mg/mL
Mertansine (DM1)Dimethyl Sulfoxide (DMSO)~20-50 mg/mL[4][5]
Mertansine (DM1)Ethanol~0.25 mg/mL
Mertansine (DM1)DMF:PBS (1:30, pH 7.2)~0.03 mg/mL[4]
Data compiled from multiple sources.[4][5]

Q4: How should I store this compound powder and stock solutions?

  • Powder: The crystalline solid should be stored at -20°C for long-term stability, where it can be stable for several years.[4][7]

  • Stock Solutions: Prepare aliquots of the stock solution in an organic solvent (e.g., DMSO) to avoid repeated freeze-thaw cycles.[7] These stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]

Q5: Are aqueous solutions of this compound stable?

Aqueous solutions of maytansinoids are generally unstable and should be prepared fresh for each experiment.[5] It is not recommended to store aqueous solutions for more than one day.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem: Precipitate formation after diluting the DMSO stock solution in cell culture media or buffer.

This is the most common issue encountered when working with maytansinoids.

G start Precipitation observed in aqueous working solution? check_dmso Is final DMSO concentration <0.5%? start->check_dmso Yes check_dilution Was dilution performed stepwise? check_dmso->check_dilution Yes solution_dmso High DMSO concentration is likely the cause. Reduce final DMSO %. check_dmso->solution_dmso No check_temp Were aqueous media/buffers pre-warmed to 37°C? check_dilution->check_temp Yes solution_dilution Rapid dilution causes 'solvent shock'. Perform serial or stepwise dilutions. check_dilution->solution_dilution No solution_temp Cold temperatures decrease solubility. Always use pre-warmed media. check_temp->solution_temp No solution_ok Issue resolved. check_temp->solution_ok Yes

Caption: Troubleshooting flowchart for this compound precipitation.

Possible Causes & Solutions:

  • High Final Solvent Concentration: The concentration of the organic solvent (like DMSO) in your final working solution may be too high, causing the compound to crash out of the aqueous solution.

    • Solution: Ensure the final concentration of DMSO in your cell culture medium is less than 0.5% to avoid both precipitation and solvent-induced cytotoxicity.[7]

  • Rapid Dilution: Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer can cause localized supersaturation and immediate precipitation.

    • Solution: Perform a stepwise (serial) dilution.[7] For example, first dilute the stock 1:10 in media, vortex gently, and then perform the next dilution. When adding the stock to the media, swirl the tube gently to ensure rapid mixing.[8]

  • Temperature: The solubility of this compound can decrease at lower temperatures.

    • Solution: Always use pre-warmed (37°C) cell culture media or buffers for your dilutions.[8] If precipitation occurs, you can try gently warming the solution in a 37°C water bath for 10-30 minutes, which may help redissolve the compound.[8]

Problem: Cell death or unexpected results in the experiment.

Possible Causes & Solutions:

  • Solvent Toxicity: As mentioned, DMSO can be toxic to cells at concentrations above 0.5%–1.0%.[7]

    • Solution: Always include a "vehicle control" in your experimental design. This control should contain cells treated with the same final concentration of DMSO (or other solvent) as your experimental group, but without the this compound. This allows you to distinguish between the cytotoxic effects of the drug and the solvent.

  • Compound Instability: Maytansinoids can degrade in aqueous solutions.

    • Solution: Prepare your final working dilutions immediately before adding them to your cells. Do not store diluted aqueous solutions.[4][5]

Experimental Protocols

Protocol 1: Preparation of a Maytansinoid (DM1) Stock Solution

This protocol describes how to prepare a 10 mM stock solution of mertansine (DM1) in DMSO.

Materials:

  • Mertansine (DM1) powder (FW: 738.3 g/mol )[4]

  • Anhydrous, high-purity DMSO[5]

  • Sterile microcentrifuge tubes or amber glass vials[8]

  • Calibrated pipette

Methodology:

  • Pre-calculations: To make a 10 mM stock solution, you need to dissolve 7.383 mg of DM1 in 1 mL of DMSO. Adjust the mass and volume as needed for your specific requirements.

    • Calculation: 738.3 g/mol * 0.010 mol/L = 7.383 g/L = 7.383 mg/mL

  • Weighing: If the compound is toxic or its toxicity is unknown, perform this step in a chemical fume hood using proper personal protective equipment (PPE).[8] Carefully weigh the desired amount of DM1 powder.

  • Dissolving: Add the calculated volume of high-purity DMSO to the vial containing the DM1 powder.

  • Mixing: Vortex the solution for a few minutes until the powder is completely dissolved. If needed, gentle warming to 37°C can assist dissolution.[8]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[7]

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

This workflow outlines the preparation of a final 10 nM working solution from a 10 mM stock.

G stock 1. Start with 10 mM Stock Solution in DMSO intermediate1 2. Prepare 10 µM Intermediate Dilution in Pre-warmed Media (1:1000 Dilution) stock->intermediate1 e.g., 1 µL stock + 999 µL media intermediate2 3. Prepare 100 nM Intermediate Dilution in Pre-warmed Media (1:100 Dilution) intermediate1->intermediate2 e.g., 10 µL of 10 µM + 990 µL media final 4. Prepare 10 nM Final Working Solution (1:10 Dilution) intermediate2->final e.g., 100 µL of 100 nM + 900 µL media

Caption: Experimental workflow for preparing this compound working solutions.

Methodology:

  • Thaw Stock: Thaw one aliquot of your 10 mM stock solution at room temperature.

  • Pre-warm Media: Ensure your complete cell culture medium is pre-warmed to 37°C.

  • Perform Serial Dilutions:

    • Step 1 (to 10 µM): Dilute the 10 mM stock solution 1:1000 in pre-warmed media. For example, add 1 µL of the stock to 999 µL of media. Vortex gently. This intermediate step is crucial to avoid precipitation.

    • Step 2 (to 100 nM): Dilute the 10 µM intermediate solution 1:100 in pre-warmed media. For example, add 10 µL of the 10 µM solution to 990 µL of media.

    • Step 3 (to 10 nM): Dilute the 100 nM solution 1:10 in pre-warmed media. For example, add 100 µL of the 100 nM solution to 900 µL of media.

  • Treat Cells: Use this freshly prepared 10 nM working solution to treat your cells immediately.

Mechanism of Action Overview

This compound and its derivatives exert their cytotoxic effects by disrupting microtubule dynamics, a process essential for cell division.

G cluster_cell_process This compound This compound polymerization Microtubule Polymerization This compound->polymerization Inhibits tubulin Tubulin Dimers (α/β subunits) tubulin->polymerization microtubules Dynamic Microtubules polymerization->microtubules mitosis Proper Mitotic Spindle Formation microtubules->mitosis arrest Mitotic Arrest mitosis->arrest Disruption leads to apoptosis Apoptosis (Cell Death) arrest->apoptosis

Caption: this compound's mechanism of action signaling pathway.

Maytansinoids bind to tubulin, the protein subunit of microtubules, at or near the vinca alkaloid binding site.[1] This binding inhibits the assembly (polymerization) of tubulin into microtubules.[9][10] The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in mitosis and, ultimately, programmed cell death (apoptosis).[3][9]

References

Maytansinoid ADC Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of maytansinoid-based antibody-drug conjugates (ADCs).

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of maytansinoid ADCs.

Problem 1: ADC Aggregation During or After Conjugation

Question: My maytansinoid ADC is showing significant aggregation after the conjugation reaction. What are the potential causes and how can I resolve this?

Answer:

Aggregation is a common challenge in ADC development, particularly with hydrophobic payloads like maytansinoids.[1][2][3] It can occur at various stages, including during conjugation, purification, and storage, and can be influenced by factors like high protein and salt concentrations, temperature, and pH.[1] The conjugation of hydrophobic payloads to the antibody surface increases the propensity for aggregation by creating hydrophobic patches that interact with similar patches on other ADC molecules.[3]

Potential Causes and Solutions:

CauseRecommended Solution
High Drug-to-Antibody Ratio (DAR) A high number of hydrophobic maytansinoid molecules per antibody can lead to aggregation.[1][4] Consider reducing the molar ratio of the linker-payload to the antibody during the conjugation reaction to target a lower average DAR.[5]
Hydrophobic Nature of the Payload/Linker The inherent hydrophobicity of maytansinoids like DM1 and DM4 contributes significantly to aggregation.[2][4] The use of more hydrophilic linkers, such as those containing polyethylene glycol (PEG), can help mitigate aggregation.[4][6][7]
Unfavorable Buffer Conditions Suboptimal buffer conditions, including pH and salt concentration, can promote aggregation.[3] Screen different buffer systems to find conditions that maintain ADC solubility and stability. Immobilizing the antibody on a solid support during conjugation can also prevent aggregation by keeping the antibodies physically separated.[3]
Presence of Solvents Organic co-solvents used to dissolve the hydrophobic linker-payload can induce aggregation.[3] Minimize the amount of organic solvent and ensure rapid and efficient mixing during the addition of the linker-payload to the antibody solution.

Problem 2: Inconsistent or Low Drug-to-Antibody Ratio (DAR)

Question: I am observing significant variability in the DAR from batch to batch, or the average DAR is consistently lower than my target. What could be the issue?

Answer:

Achieving a consistent and optimal DAR is critical for the therapeutic efficacy and safety of an ADC.[8] A DAR of 3-4 is often considered optimal for maytansinoid ADCs.[9][10][11] Both low and high DAR values can negatively impact the ADC's performance.[9][10]

Potential Causes and Solutions:

CauseRecommended Solution
Variability in Reagent Stoichiometry Inaccurate measurement or addition of the linker-payload can lead to inconsistent DAR.[8] Ensure precise control over the molar ratio of the payload to the antibody.[8]
Inefficient Conjugation Reaction Suboptimal reaction conditions such as pH, temperature, or reaction time can result in incomplete conjugation.[8] Optimize these parameters to ensure the reaction goes to completion.
Antibody Modification The accessibility of lysine or cysteine residues on the antibody can vary. For lysine conjugation, which is a common method for maytansinoid ADCs, not all lysines are equally reactive.[12]
Analytical Method Variability The method used to determine the DAR can have inherent variability.[13] Techniques like UV-Vis spectroscopy, size-exclusion chromatography (SEC), and mass spectrometry are commonly used.[14][15] Ensure your analytical method is validated and robust.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the hydrophobicity of maytansinoid payloads?

A1: The hydrophobicity of maytansinoids like DM1 and DM4 presents several challenges:

  • Aggregation: As discussed in the troubleshooting guide, hydrophobicity is a major driver of ADC aggregation.[1][2][3][4]

  • Limited DAR: The number of hydrophobic payload molecules that can be attached to an antibody is limited before aggregation and loss of solubility become major issues.[4]

  • Increased Clearance: ADCs with high DARs and increased hydrophobicity can be rapidly cleared from circulation, primarily through uptake by the liver.[1][9][10] This can reduce efficacy and increase the potential for off-target toxicity.[1]

Q2: How does the choice of linker affect the stability and efficacy of a maytansinoid ADC?

A2: The linker plays a crucial role in the stability and efficacy of an ADC.[]

  • Stability: The linker must be stable enough to remain intact in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity.[] For example, the stability of thiol-maleimide linkages can be a concern, with potential for maytansinoid loss through thiol elimination.[17][18][19] Disulfide linkers with increased steric hindrance have shown greater stability.[20]

  • Efficacy: The linker must be designed to release the maytansinoid payload efficiently once the ADC is internalized into the target cancer cell.[21] Non-cleavable linkers release the payload upon lysosomal degradation of the antibody, while cleavable linkers are designed to be cleaved by specific enzymes or conditions within the tumor microenvironment or inside the cell.[22]

Q3: What are the common off-target toxicities associated with maytansinoid ADCs and how can they be mitigated?

A3: Maytansinoid ADCs can cause off-target toxicities, which are often related to the premature release of the payload in circulation.[] Common toxicities associated with DM1 include hepatotoxicity and thrombocytopenia.[1][22] Ocular toxicity has been reported for DM4-containing ADCs.[22]

Mitigation Strategies:

  • Linker Stability: Using more stable linkers to minimize premature payload release is a key strategy.[]

  • Hydrophilicity: Increasing the hydrophilicity of the ADC, for example by using PEGylated linkers, can reduce non-specific uptake and improve the safety profile.[6][7]

  • Payload Modification: Engineering the payload to be a poorer substrate for efflux pumps like P-glycoprotein (MDR1) can help overcome resistance and potentially reduce certain toxicities.[6][7]

  • Fc Domain Silencing: Modifying the Fc region of the antibody can reduce off-target uptake mediated by Fc receptors on immune cells.[]

Q4: What are the key analytical techniques for characterizing maytansinoid ADCs?

A4: A variety of analytical techniques are essential for the characterization of maytansinoid ADCs to ensure their quality, consistency, and safety.[23]

Analytical ParameterRecommended Techniques
Drug-to-Antibody Ratio (DAR) UV-Vis Spectroscopy, Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS).[14][15][24]
Aggregation Size-Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS).[14][25]
Purity and Impurities Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), SEC, Capillary Isoelectric Focusing (cIEF).[15][25]
Conjugation Site Analysis Mass Spectrometry (MS/MS) peptide mapping.[15]
Potency In vitro cell-based cytotoxicity assays.[13][14]

Experimental Protocols

Protocol 1: General Procedure for Maytansinoid ADC Synthesis via Lysine Conjugation

This protocol provides a general workflow for the synthesis of a maytansinoid ADC using a non-cleavable linker (e.g., SMCC) to conjugate a thiol-containing maytansinoid (e.g., DM1) to lysine residues on a monoclonal antibody.

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization mAb_prep 1. Antibody Preparation: - Buffer exchange into conjugation buffer - Adjust protein concentration linker_payload_prep 2. Linker-Payload Preparation: - Dissolve linker-payload (e.g., SMCC-DM1) in an organic co-solvent (e.g., DMA) conjugation 3. Conjugation Reaction: - Add linker-payload solution to the antibody solution - Incubate at a controlled temperature with gentle mixing linker_payload_prep->conjugation purification 4. Purification: - Remove unreacted linker-payload and aggregates using Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) conjugation->purification characterization 5. Characterization: - Determine DAR, aggregation, and purity using appropriate analytical techniques purification->characterization

Caption: A general experimental workflow for the synthesis of a maytansinoid ADC.

Protocol 2: Troubleshooting Aggregation using Size-Exclusion Chromatography (SEC)

This protocol outlines a typical SEC method for analyzing ADC aggregation.

sec_workflow sample_prep 1. Sample Preparation: - Dilute ADC sample to an appropriate concentration in the mobile phase instrument_setup 2. Instrument Setup: - Equilibrate the SEC column with the mobile phase - Set the flow rate and detection wavelength (e.g., 280 nm) sample_prep->instrument_setup injection 3. Sample Injection: - Inject a defined volume of the prepared sample instrument_setup->injection data_acquisition 4. Data Acquisition: - Monitor the chromatogram for peaks corresponding to monomer, aggregate, and fragment species injection->data_acquisition data_analysis 5. Data Analysis: - Integrate the peak areas to quantify the percentage of monomer and high molecular weight species (aggregates) data_acquisition->data_analysis

Caption: Workflow for analyzing ADC aggregation by SEC.

Data Summary

Table 1: Impact of Drug-to-Antibody Ratio (DAR) on Maytansinoid ADC Properties

DARIn Vitro PotencyPharmacokinetics (Clearance)In Vivo EfficacyTolerability
Low (~2)LowerSlowerPotentially improved for targets with TMDD[5]Higher
Optimal (3-4)HighSlowerGenerally optimal[9][10]Good
High (>6)HighestFaster[9][10][26]Decreased due to rapid clearance[9][10]Lower[26]
Very High (~9-10)HighRapid[9][10]Significantly decreased[9][10]Poor[9][10]

Table 2: Comparison of Maytansinoid and Auristatin-Based ADCs

PropertyMaytansinoid-based ADCsAuristatin-based ADCs
Hydrophobicity Generally less hydrophobic[25]Generally more hydrophobic[25]
Stability (DSC) Stability decreases upon conjugation[25]Stability decreases upon conjugation[25]

Signaling Pathways and Logical Relationships

adc_mechanism_of_action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Maytansinoid ADC Antigen Tumor-Specific Antigen ADC->Antigen Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Payload_Release Payload Release (e.g., DM1/DM4) Lysosome->Payload_Release Degradation/Cleavage Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: General mechanism of action for a maytansinoid ADC.

troubleshooting_logic cluster_problem Problem cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions Problem_Node ADC Synthesis Issue Aggregation Aggregation Problem_Node->Aggregation Low_DAR Low/Inconsistent DAR Problem_Node->Low_DAR Low_Yield Low Yield Problem_Node->Low_Yield High_DAR High DAR Aggregation->High_DAR Hydrophobicity Payload/Linker Hydrophobicity Aggregation->Hydrophobicity Buffer_Issues Buffer Conditions Aggregation->Buffer_Issues Stoichiometry Incorrect Stoichiometry Low_DAR->Stoichiometry Reaction_Conditions Suboptimal Reaction Low_DAR->Reaction_Conditions Optimize_DAR Optimize DAR High_DAR->Optimize_DAR Use_Hydrophilic_Linker Use Hydrophilic Linker Hydrophobicity->Use_Hydrophilic_Linker Screen_Buffers Screen Buffers Buffer_Issues->Screen_Buffers Control_Stoichiometry Control Stoichiometry Stoichiometry->Control_Stoichiometry Optimize_Reaction Optimize Reaction Reaction_Conditions->Optimize_Reaction

Caption: A logical troubleshooting workflow for maytansinoid ADC synthesis.

References

Technical Support Center: Optimizing Maytansine Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with maytansine and its derivatives in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound and its derivatives, known as maytansinoids, are highly potent anti-mitotic agents. Their primary mechanism of action is the inhibition of tubulin polymerization.[1][2][3] By binding to tubulin, they prevent the formation of microtubules, which are essential components of the mitotic spindle required for cell division.[2][3] This disruption of microtubule dynamics leads to cell cycle arrest in the mitotic phase and subsequent apoptosis (programmed cell death).[1][2]

Q2: Why was the clinical development of free this compound limited?

Despite its potent anti-tumor activity, the clinical use of free this compound was hampered by its narrow therapeutic window and significant systemic toxicity.[4][5] Early clinical trials revealed severe side effects, including neurotoxicity, hepatotoxicity, and gastrointestinal toxicity, at doses required for therapeutic efficacy.[2][4][6] This unacceptable level of toxicity in non-cancerous tissues limited its therapeutic potential as a standalone chemotherapeutic agent.[4][5]

Q3: How do antibody-drug conjugates (ADCs) improve the therapeutic window of maytansinoids?

Antibody-drug conjugates (ADCs) are designed to selectively deliver highly potent cytotoxic agents like maytansinoids (e.g., DM1 and DM4) to cancer cells. This is achieved by linking the maytansinoid "payload" to a monoclonal antibody that targets a specific antigen overexpressed on the surface of tumor cells.[2][5][7]

The proposed mechanism is as follows:

  • The ADC circulates in the bloodstream and the antibody portion binds to the target antigen on the cancer cell.

  • The ADC-antigen complex is then internalized by the cell.[7]

  • Inside the cell, the linker connecting the antibody and the maytansinoid is cleaved, releasing the cytotoxic payload.[2]

  • The released maytansinoid can then exert its anti-mitotic effect, leading to the death of the cancer cell.

This targeted delivery system minimizes exposure of healthy tissues to the cytotoxic agent, thereby reducing systemic toxicity and widening the therapeutic window.[2][7] Studies have shown that significantly higher doses of the cytotoxic agent are tolerated when administered as an ADC compared to the free drug.[8]

cluster_circulation Systemic Circulation cluster_tumor_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) FreePayload Prematurely Released Payload (Systemic Toxicity) ADC->FreePayload Linker Instability Receptor Tumor-Specific Antigen ADC->Receptor Binding Internalization Internalization Receptor->Internalization Receptor-Mediated Endocytosis Lysosome Lysosome Internalization->Lysosome Trafficking Payload Released Maytansinoid (DM1/DM4) Lysosome->Payload Linker Cleavage Tubulin Tubulin Payload->Tubulin Inhibition of Polymerization Apoptosis Apoptosis Tubulin->Apoptosis Mitotic Arrest

Mechanism of action for a maytansinoid-based ADC.

Troubleshooting Guide

Issue 1: High toxicity and mortality observed in animal subjects at intended therapeutic doses.

  • Possible Cause: The dose of free this compound or the maytansinoid ADC is too high, exceeding the maximum tolerated dose (MTD). The systemic toxicity of this compound is a known challenge.[4][5]

  • Troubleshooting Steps:

    • Review Dosage Calculations: Double-check all calculations for dose preparation and administration. Ensure correct conversion between units (e.g., mg/kg to mg/m²).

    • Conduct a Dose-Ranging Study: If not already performed, a dose-ranging study is crucial to determine the MTD in the specific animal model and strain being used. Start with a low, non-toxic dose and gradually escalate in different cohorts.

    • Monitor for Clinical Signs of Toxicity: Closely observe animals for signs of toxicity such as weight loss, diarrhea, lethargy, and changes in behavior.[9] These can be early indicators that the dose is too high.

    • Evaluate a Different Dosing Schedule: The frequency of administration can significantly impact tolerability. For ADCs, weekly or every-three-week schedules have been evaluated.[7] Consider less frequent dosing to allow for recovery between treatments.

    • Assess ADC Stability: For ADCs, premature release of the maytansinoid payload in circulation can lead to off-target toxicity.[10] Ensure the linker is stable in the bloodstream of the chosen animal model.

Issue 2: Lack of anti-tumor efficacy at well-tolerated doses.

  • Possible Cause: The administered dose is below the therapeutic threshold, or the tumor model is resistant to this compound's mechanism of action.

  • Troubleshooting Steps:

    • Confirm Target Expression (for ADCs): For ADC studies, verify the expression of the target antigen on the tumor cells in your xenograft or animal model. Low or heterogeneous target expression can limit ADC binding and efficacy.

    • Increase Dose Cautiously: Gradually increase the dose towards the MTD, while carefully monitoring for toxicity. A balance between efficacy and tolerability is key.

    • Optimize Dosing Schedule: More frequent dosing of a lower concentration might improve efficacy without significantly increasing toxicity. Pharmacokinetic and pharmacodynamic (PK/PD) modeling can help optimize the schedule.[11]

    • Evaluate Combination Therapies: Consider combining this compound or a maytansinoid ADC with another anti-cancer agent that has a different mechanism of action.

    • Re-evaluate the Animal Model: The tumor growth rate can influence sensitivity to T-DM1.[11] Ensure the chosen animal model is appropriate and has shown sensitivity to microtubule-targeting agents in previous studies.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Determination for a Maytansinoid ADC in a Mouse Xenograft Model

start Start: Tumor Cell Implantation tumor_growth Allow Tumors to Reach Predetermined Size start->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization dose_escalation Administer Escalating Doses of ADC to Different Cohorts randomization->dose_escalation monitoring Monitor Daily: - Body Weight - Clinical Signs of Toxicity - Tumor Volume dose_escalation->monitoring endpoint Define Endpoint: - Significant Weight Loss - Severe Clinical Signs - End of Study Period monitoring->endpoint mtd_determination Determine MTD: Highest Dose with Acceptable Toxicity endpoint->mtd_determination

Workflow for an MTD study of a maytansinoid ADC.

  • Animal Model: Utilize an appropriate mouse strain (e.g., athymic nude mice) for the xenograft model.

  • Tumor Implantation: Subcutaneously implant tumor cells known to express the target antigen for the ADC.

  • Tumor Growth and Randomization: Allow tumors to grow to a specified size (e.g., 100-200 mm³). Randomize animals into treatment and control groups (typically 5-10 mice per group).

  • Dose Selection: Based on literature or in vitro cytotoxicity data, select a starting dose expected to be well-tolerated. Subsequent dose levels should be escalated in cohorts (e.g., using a modified Fibonacci sequence).

  • Administration: Administer the maytansinoid ADC via the intended clinical route (e.g., intravenous injection).

  • Monitoring:

    • Toxicity: Monitor animals daily for clinical signs of toxicity, including changes in weight, posture, activity, and fur texture. Body weight should be measured at least three times per week. A weight loss exceeding 20% often serves as an endpoint.

    • Efficacy: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume.

  • MTD Definition: The MTD is defined as the highest dose that does not induce mortality, significant weight loss (e.g., >20%), or other severe clinical signs of toxicity.

Data Presentation

Table 1: Example this compound and Maytansinoid Dosages in Animal Studies

CompoundAnimal ModelCancer TypeDosageKey FindingsReference
This compound F344 RatsN/A (Toxicity Study)LD50 (14-day) was 0.48 mg/kg (subcutaneous)Induced necrotizing lesions in various tissues.[9]
This compound Wistar Lewis RatsN/A (Toxicity Study)0.425 to 0.6 mg/kg over 3 weeksCaused hyperplasia in the bladder.[12]
Maytansinoid DM1 Cynomolgus MonkeyGastrointestinal Stromal Tumor30 mg/kgTubulin Destabilization[1]
Maytansinoid DM4 MiceMultiple Myeloma150 µg/kgTubulin Destabilization[1]
Trastuzumab-DM1 MiceBreast Cancer0.3 mg/kgTubulin Destabilization[1]
Trastuzumab-DM1 RatsN/A (Toxicity Study)Well-tolerated up to 40 mg/kgImproved tolerability compared to free DM1.[8]
Trastuzumab-DM1 MonkeysN/A (Toxicity Study)Well-tolerated up to 30 mg/kgSafety profile consistent with DM1's mechanism of action.[8]

Table 2: Common Toxicities Associated with this compound and Derivatives

Toxicity TypeFindings in Animal StudiesClinical Observations
Gastrointestinal Diarrhea, necrotizing lesions in GI tract mucosa.[9]Dose-limiting gastrointestinal toxicity.[6]
Hematological Bone marrow atrophy, primarily affecting platelets.[8][9]Myelosuppression (infrequent).[13]
Hepatic Hemorrhagic lesions, single-cell necrosis, inflammation.[4][9]Subclinical and reversible hepatic toxicity.[6]
Neurological Ataxia, chromatolysis of dorsal root ganglion cells.[9]Dose-related neurotoxicity (lethargy, weakness, paresthesias).[6][13]
Other Atrophy of thymus and spleen, ulcerative skin lesions at injection site.[9]N/A

References

Maytansinoid ADC Linker Stability and Cleavage Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with maytansinoid antibody-drug conjugates (ADCs). The following information addresses common issues related to linker stability and cleavage optimization to enhance ADC efficacy and minimize off-target toxicity.

Frequently Asked Questions (FAQs)

Q1: What are the main types of linkers used for maytansinoid ADCs?

A1: Maytansinoid ADCs primarily utilize two main types of linkers:

  • Cleavable Linkers: These are designed to be stable in systemic circulation and release the maytansinoid payload under specific conditions within the target tumor cell.[1][2] Common cleavage mechanisms include:

    • Disulfide Linkers: Cleaved in the reducing environment of the cell. The stability of these linkers can be modulated by introducing steric hindrance around the disulfide bond.[3]

    • Peptide Linkers: Cleaved by specific lysosomal proteases, such as cathepsin B, that are overexpressed in tumor cells.[4][]

    • Acid-Cleavable Linkers (e.g., Hydrazones): Designed to hydrolyze in the acidic environment of endosomes and lysosomes.[1][6] However, they can be unstable in circulation.[1]

  • Non-Cleavable Linkers: These linkers, such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the drug-linker-amino acid metabolite.[7][8] They generally exhibit higher plasma stability.[8][9]

Q2: What is the "bystander effect" and how does linker choice influence it?

A2: The "bystander effect" refers to the ability of a cytotoxic payload released from a target cancer cell to diffuse and kill neighboring, antigen-negative cancer cells.[2][6] This is particularly advantageous in tumors with heterogeneous antigen expression.

  • Cleavable linkers are more likely to induce a bystander effect because they can release a membrane-permeable payload that can exit the target cell.[6][10]

  • Non-cleavable linkers typically release a charged drug-linker-amino acid metabolite, which has poor membrane permeability and is less likely to cause a bystander effect.[6][8][11]

Q3: How does linker stability impact the therapeutic index of a maytansinoid ADC?

A3: Linker stability is a critical determinant of an ADC's therapeutic index (the balance between efficacy and toxicity).

  • High Plasma Stability: A stable linker prevents the premature release of the potent maytansinoid payload into systemic circulation.[11][12] This minimizes off-target toxicity to healthy tissues and reduces side effects like neutropenia and thrombocytopenia.[12][13]

  • Efficient Cleavage at the Target: Once the ADC reaches the tumor, the linker must be efficiently cleaved to release the cytotoxic drug and induce cancer cell death.[12]

An ideal linker is highly stable in the bloodstream but allows for rapid payload release within the target cell.[14]

Troubleshooting Guide

Problem 1: My maytansinoid ADC shows high off-target toxicity and poor tolerability in vivo.

This issue is often due to premature cleavage of the linker in systemic circulation.[11][13][15]

Possible Causes and Solutions:

Possible Cause Troubleshooting/Optimization Strategy
Inherently Unstable Linker Chemistry For acid-cleavable linkers (e.g., hydrazones), consider switching to more stable options like enzyme-cleavable peptide linkers or non-cleavable linkers.[1] The stability of hydrazone linkers can be low, with half-lives that may be insufficient for optimal efficacy.[1]
Suboptimal Disulfide Linker Stability The stability of disulfide linkers can be fine-tuned. Increasing steric hindrance around the disulfide bond by introducing methyl groups can enhance plasma stability.[3] However, excessive stability might impair payload release in the tumor. A balance is necessary.
Maleimide Instability (for thioether linkers) The thiol-maleimide linkage can be susceptible to retro-Michael reactions, leading to drug deconjugation.[13] While generally more stable than some cleavable linkers, some payload loss can occur.[13][16] Consider alternative, more stable conjugation chemistries if this is a significant issue.
High Drug-to-Antibody Ratio (DAR) ADCs with a high DAR can have faster clearance rates and lower tolerability.[11] Optimizing the conjugation process to achieve a lower, more homogeneous DAR may improve the safety profile.
Problem 2: My maytansinoid ADC has low efficacy in vivo, despite showing high potency in vitro.

This discrepancy can arise from poor linker stability, inefficient payload release at the tumor site, or rapid clearance of the ADC.

Possible Causes and Solutions:

Possible Cause Troubleshooting/Optimization Strategy
Premature Linker Cleavage If the linker is cleaved before the ADC reaches the tumor, the effective dose at the target site is reduced.[11] Assess plasma stability using the protocols outlined below. Consider using a more stable linker.
Inefficient Cleavage in the Tumor Microenvironment For cleavable linkers, the necessary enzymes or reducing conditions may be insufficient in the target tumor. For peptide linkers, ensure the target cells express adequate levels of the required lysosomal proteases.[4] For disulfide linkers, the intracellular reducing environment is crucial.
Non-Cleavable Linker with a Payload Sensitive to the Linker/Amino Acid Adduct The activity of the released metabolite (drug-linker-amino acid) from a non-cleavable ADC can be lower than the parent drug.[8] Ensure that the maytansinoid derivative used is potent in its released form.
Poor ADC Pharmacokinetics The overall ADC may be clearing from circulation too quickly. This can be influenced by factors such as a high DAR or the hydrophobicity of the linker-drug.[6][11] Hydrophilic linkers, such as those containing PEG moieties, can sometimes improve ADC pharmacokinetics.[6][14][17]
Multidrug Resistance (MDR) The released maytansinoid metabolite may be a substrate for efflux pumps like MDR1, leading to its removal from the cancer cell.[18] Using more hydrophilic linkers can sometimes generate metabolites that are poorer MDR1 substrates, helping to overcome this resistance.[17][18]

Quantitative Data Summary

The stability of maytansinoid ADC linkers can vary significantly. The following table summarizes representative quantitative data from literature.

Linker TypeADC ExampleStability MetricValueReference
Non-cleavable (SMCC)Trastuzumab-DM1 (T-DM1)Half-life in patients~4 days[19]
Non-cleavable (SMCC)CX-DM1 ADCHalf-life in mice10.4 days[1]
DisulfideCantuzumab mertansineLinker cleavage half-life~2 days[20]
Peptide (triglycyl)CX-DM1 ADCHalf-life in mice9.9 days[1]
Acid-cleavable (hydrazone)Phenylketone-derived hydrazoneHalf-life in plasma~2 days[1]
Acid-cleavable (carbonate)Sacituzumab govitecanHalf-life in plasma36 hours[1]
Peptide (Val-Cit)VCit MMAE ADCPayload loss in mouse plasma (14 days)~74%[21]
Peptide (EGCit)EGCit MMAE ADCLinker cleavage in mouse plasma (14 days)Almost none[21]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol is used to assess the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Preparation:

    • Thaw plasma (e.g., human, mouse, rat) from the desired species at 37°C.[22]

    • Prepare the maytansinoid ADC at a stock concentration in a suitable buffer (e.g., PBS).

  • Incubation:

    • Spike the ADC into the plasma to a final concentration (e.g., 100 µg/mL).

    • Incubate the mixture at 37°C.[22][23]

    • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, 144 hours).[23]

    • Immediately stop the reaction, for example, by freezing the samples at -80°C.

  • Analysis:

    • Quantification of Intact ADC (ELISA):

      • Use a sandwich ELISA format. One antibody can capture the ADC via the antibody portion, and a secondary antibody conjugated to an enzyme can detect either the antibody or the maytansinoid payload.[22]

      • Measure the concentration of intact ADC at each time point and calculate the percentage remaining relative to time 0.

    • Quantification of Released Payload (LC-MS/MS):

      • Precipitate plasma proteins from the samples (e.g., with acetonitrile).

      • Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the free maytansinoid payload.[22][24][25]

    • Analysis of ADC Integrity (LC-MS):

      • The ADC can be captured from the plasma using affinity beads (e.g., Protein A).[26]

      • The captured ADC can then be analyzed by LC-MS to determine the average DAR over time, providing a measure of drug loss.[24][26]

  • Data Interpretation:

    • Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability and half-life of the ADC in plasma.

Protocol 2: Lysosomal Catabolism and Payload Release Assay

This assay helps to determine the efficiency of payload release within the target cells, which is crucial for ADC efficacy.

Methodology:

  • Cell Culture:

    • Culture a cancer cell line that expresses the target antigen for the ADC.

  • ADC Incubation and Processing:

    • Treat the cells with the maytansinoid ADC at a saturating concentration (e.g., 2 µg/mL) for a short period (e.g., 30 minutes) to allow for binding.[4]

    • Wash the cells to remove unbound ADC.[4]

    • Add fresh media and incubate the cells for various time points (e.g., 4, 24, 48 hours) to allow for internalization and lysosomal processing.[4]

  • Sample Collection and Preparation:

    • At each time point, harvest both the cells and the culture media separately.[4]

    • Lyse the cells to release intracellular contents.

    • Prepare both the cell lysates and the media for analysis (e.g., by protein precipitation).

  • Analysis (LC-MS/MS):

    • Use LC-MS/MS to identify and quantify the parent ADC and its catabolites (e.g., lysine-linker-maytansinoid for non-cleavable linkers, or the cleaved maytansinoid payload for cleavable linkers) in both the cell lysates and the media.[27]

  • Data Interpretation:

    • The rate of appearance of the specific catabolites indicates the efficiency of lysosomal processing and payload release.

    • The presence of the payload in the media can suggest efflux from the cells, which is relevant for the bystander effect.

Visualizations

ADC_Processing_Pathway cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Pathway ADC Maytansinoid ADC TargetCell Target Cancer Cell (Antigen Positive) ADC->TargetCell 1. Binding PrematureCleavage Premature Cleavage ADC->PrematureCleavage Linker Instability Internalization Internalization (Endocytosis) TargetCell->Internalization 2. Internalization FreePayload Free Maytansinoid PrematureCleavage->FreePayload OffTargetCell Healthy Cell FreePayload->OffTargetCell Off-Target Toxicity Lysosome Lysosome Internalization->Lysosome 3. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 4. Cleavage / Degradation ReleasedPayload Active Maytansinoid Metabolite PayloadRelease->ReleasedPayload CellDeath Cell Death (Apoptosis) ReleasedPayload->CellDeath 5. Cytotoxicity

Caption: General workflow of maytansinoid ADC processing and the impact of linker instability.

Linker_Cleavage_Mechanisms cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linkers cluster_triggers Cleavage Triggers / Mechanisms Disulfide Disulfide Linker ReducingEnv Reducing Environment (e.g., Glutathione) Disulfide->ReducingEnv Cleaved by Peptide Peptide Linker Proteases Lysosomal Proteases (e.g., Cathepsin B) Peptide->Proteases Cleaved by AcidLabile Acid-Labile Linker LowpH Low pH (Endosome/Lysosome) AcidLabile->LowpH Cleaved by NonCleavable e.g., SMCC Linker ProteolyticDeg Antibody Degradation NonCleavable->ProteolyticDeg Payload released after

Caption: Comparison of cleavage mechanisms for different maytansinoid ADC linker types.

References

maytansine ADC aggregation problems and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues encountered during the development of maytansine-based Antibody-Drug Conjugates (ADCs).

Troubleshooting Guides

Issue: High levels of aggregation observed after conjugation reaction.

Question: We are observing significant aggregation of our this compound ADC immediately following the conjugation reaction. What are the potential causes and how can we troubleshoot this?

Answer:

High aggregation post-conjugation is a common issue, often stemming from the increased hydrophobicity of the ADC.[1] Here’s a step-by-step troubleshooting guide:

  • Review Your Conjugation Chemistry:

    • Linker Choice: The hydrophobicity of the linker-payload can significantly contribute to aggregation.[1] If you are using a hydrophobic linker like SMCC, consider switching to a more hydrophilic linker. Linkers containing polyethylene glycol (PEG) or charged sulfonate groups can significantly reduce aggregation.[2][3]

    • Drug-to-Antibody Ratio (DAR): Higher DARs increase the surface hydrophobicity of the antibody, leading to a higher propensity for aggregation.[4][5] Aim for the lowest DAR that still provides the desired potency. Maytansinoid-conjugated ADCs with a DAR lower than 6 have shown better tolerability and lower clearance rates compared to those with a DAR of 10.[4]

    • Solvent Concentration: The organic co-solvent used to dissolve the linker-payload (e.g., DMSO) can induce aggregation if the concentration is too high.[6] Try reducing the percentage of organic solvent in the reaction mixture or consider using a water-soluble linker derivative if available.[6]

  • Optimize Reaction Conditions:

    • pH: The pH of the conjugation buffer can influence antibody stability. Operating near the isoelectric point of the antibody can reduce solubility and promote aggregation.[7] Ensure the pH of your buffer is optimized for both the conjugation chemistry and the stability of your specific monoclonal antibody.

    • Temperature: Elevated temperatures can induce protein unfolding and aggregation. Perform the conjugation reaction at a lower temperature, for example, 4°C, which may help to control the reaction rate and minimize aggregation.[8]

  • Consider Advanced Conjugation Techniques:

    • Immobilization: To prevent antibody-antibody interactions during conjugation, consider immobilizing the antibody on a solid support, such as a resin.[7] This "lock-release" approach physically separates the antibodies during the conjugation step, minimizing aggregation at the source.[9]

Issue: ADC aggregation increases during purification.

Question: Our this compound ADC appears stable after conjugation, but we see an increase in aggregates after the purification step. What could be causing this and what can we do?

Answer:

Aggregation during purification can be caused by the stress induced by the purification process itself. Here are some troubleshooting steps:

  • Purification Method:

    • Chromatography: While effective for removing impurities, some chromatography resins can have secondary interactions with the ADC, leading to denaturation and aggregation. Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC) are commonly used.[7] Ensure your column and buffer conditions are optimized to minimize these interactions.

    • Tangential Flow Filtration (TFF): TFF is often used for buffer exchange and concentration. However, the shear stress generated during this process can sometimes lead to aggregation.[1] Optimizing the flow rate and pressure can help mitigate this.

  • Buffer Composition:

    • The composition of your purification and final formulation buffers is critical. Ensure the pH is optimal for your ADC's stability and that the ionic strength is sufficient to prevent aggregation.

Issue: Long-term storage instability and aggregation of purified ADC.

Question: Our purified this compound ADC shows acceptable purity initially, but forms aggregates over time during storage. How can we improve its long-term stability?

Answer:

Long-term stability is crucial for the viability of an ADC therapeutic. Formulation optimization is key to preventing aggregation during storage.

  • Excipient Screening:

    • Surfactants: Non-ionic surfactants like polysorbate 80 are commonly used to prevent surface-induced aggregation. However, the concentration must be optimized, as high concentrations can sometimes have a destabilizing effect.[10] The quality of the polysorbate 80 is also important, as peroxide contaminants can lead to oxidation and subsequent aggregation.[11]

    • Sugars: Sugars such as trehalose and sucrose are effective cryoprotectants and lyoprotectants that can stabilize ADCs during frozen storage and after lyophilization.[12][13][14] They work by forming a glassy matrix that restricts protein mobility and prevents unfolding.

    • Amino Acids: Certain amino acids can also act as stabilizers.

  • Storage Conditions:

    • Temperature: Store the ADC at the recommended temperature, typically 2-8°C for liquid formulations or frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can induce aggregation.

    • Light Exposure: Protect the ADC from light, as some payloads can be photosensitive, leading to degradation and aggregation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound ADC aggregation?

A1: The primary drivers of this compound ADC aggregation are:

  • Increased Hydrophobicity: Maytansinoid payloads are hydrophobic, and their conjugation to the antibody surface increases the overall hydrophobicity of the ADC, promoting self-association to minimize exposure to the aqueous environment.[1][5]

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules per antibody leads to greater surface hydrophobicity and a higher likelihood of aggregation.[4][5]

  • Conjugation Chemistry: The choice of linker and the conjugation conditions (e.g., pH, organic solvent concentration) can impact the stability of the antibody during the manufacturing process.[6][7]

  • Environmental Stresses: Factors such as elevated temperature, shear stress during processing, freeze-thaw cycles, and light exposure can all contribute to ADC aggregation.[1]

Q2: How does the choice of linker affect this compound ADC aggregation?

A2: The linker plays a crucial role in ADC stability. Hydrophobic linkers, such as SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), can increase the propensity for aggregation. In contrast, hydrophilic linkers, which often incorporate polyethylene glycol (PEG) moieties or charged groups like sulfonates, can significantly reduce aggregation by increasing the overall hydrophilicity of the ADC.[2][3] These hydrophilic linkers allow for the conjugation of hydrophobic payloads at higher DARs without inducing significant aggregation.[2]

Q3: What are the recommended excipients to prevent this compound ADC aggregation in liquid formulations?

A3: Commonly used excipients to stabilize ADC formulations and prevent aggregation include:

  • Surfactants: Polysorbate 80 is widely used to protect against agitation-induced aggregation.[10]

  • Sugars: Trehalose and sucrose are effective stabilizers that can prevent aggregation, particularly during thermal stress.[12][13]

  • Buffers: Histidine and acetate buffers are often used to maintain the optimal pH for ADC stability.

Q4: Can you provide a general overview of how to quantify ADC aggregation?

A4: Several analytical techniques are used to quantify and characterize ADC aggregation:

  • Size Exclusion Chromatography (SEC): This is the most common method for separating and quantifying monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.[8]

  • SEC with Multi-Angle Light Scattering (SEC-MALS): This technique couples SEC with MALS detection to provide an absolute measurement of the molar mass of each species eluting from the column, allowing for accurate identification and quantification of aggregates.[15]

  • Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC): SV-AUC measures the sedimentation rate of molecules in a centrifugal field to determine their size, shape, and the presence of aggregates. It is considered an orthogonal method to SEC and is particularly useful for detecting soluble aggregates without potential artifacts from column interactions.[16][17]

Quantitative Data on ADC Aggregation

Table 1: Effect of Linker Hydrophilicity on ADC Aggregation

Linker TypeAverage DAR% Monomer% AggregateReference
Hydrophobic (e.g., SMCC)~4LowerHigher[2][3]
Hydrophilic (e.g., PEG-containing)~4HigherLower[2][3]

Note: Specific percentages can vary significantly depending on the antibody, payload, and exact linker structure. The general trend is that hydrophilic linkers lead to a higher percentage of monomeric ADC.

Table 2: Impact of Excipients on Antibody Stability (as a proxy for ADC stability)

ExcipientCondition% High Molecular Weight Species (Aggregates)Reference
No TrehaloseThermal Stress38.80%[12][13]
230 mM TrehaloseThermal Stress4.89%[12][13]
No TrehaloseLight Stress with H₂O₂>80% more than with trehalose[12][13]
High TrehaloseLight Stress with H₂O₂Significantly lower than without[12][13]

Experimental Protocols

Protocol 1: Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for ADC Aggregate Analysis
  • Instrumentation:

    • HPLC system with a UV detector (e.g., Agilent 1200 series).[15]

    • SEC column suitable for monoclonal antibodies (e.g., Wyatt WTC-050S5).

    • Multi-Angle Light Scattering (MALS) detector (e.g., Wyatt DAWN HELEOS-II).[15]

    • Differential Refractive Index (dRI) detector (e.g., Wyatt Optilab rEX).[15]

  • Mobile Phase Preparation:

    • Prepare a suitable mobile phase, for example, 25 mM HEPES, 200 mM NaCl, pH 7.5.[15]

    • Filter and degas the mobile phase before use.

  • System Equilibration and Calibration:

    • Equilibrate the SEC column with the mobile phase overnight at a low flow rate.

    • Turn on the MALS laser at least one hour before the experiment to allow for stabilization.

    • Calibrate the system using a well-characterized protein standard, such as bovine serum albumin (BSA), at a known concentration (e.g., 5 mg/mL).[15]

  • Sample Preparation and Analysis:

    • Concentrate the this compound ADC sample to a suitable concentration (e.g., 1-5 mg/mL).

    • Inject the sample onto the equilibrated SEC column.

    • Collect data from the UV, MALS, and dRI detectors.

  • Data Analysis:

    • Use specialized software (e.g., Wyatt ASTRA) to analyze the collected data.

    • Determine the molar mass of the monomer and any aggregate species.

    • Calculate the percentage of monomer, dimer, and higher-order aggregates.

Protocol 2: Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) for ADC Aggregate Analysis
  • Instrumentation:

    • Analytical Ultracentrifuge (e.g., Beckman Coulter XL-A or Optima AUC).[18]

    • An-50 Ti or An-60 Ti rotor.

    • 12 mm charcoal-filled Epon centerpieces.

  • Sample Preparation:

    • Dilute the this compound ADC sample in its formulation buffer to a concentration that gives an absorbance of approximately 0.5-0.8 at 280 nm.[18]

    • Prepare a buffer reference sample.

  • Instrument Setup and Run:

    • Equilibrate the rotor and instrument to the desired temperature (e.g., 20°C).

    • Assemble the cells with the sample and reference solutions.

    • Load the cells into the rotor.

    • Set the rotor speed (e.g., 42,000 rpm for an IgG-based ADC).[16]

    • Collect sedimentation data over time using the absorbance optics.

  • Data Analysis:

    • Analyze the sedimentation profiles using software such as SEDFIT to obtain a sedimentation coefficient distribution, c(s).

    • Integrate the peaks in the c(s) distribution to determine the relative abundance of the monomer and different aggregate species.

Visualizations

Factors Contributing to this compound ADC Aggregation Aggregation This compound ADC Aggregation Hydrophobicity Increased Hydrophobicity Hydrophobicity->Aggregation DAR High DAR (>6) DAR->Aggregation Conjugation Conjugation Process Conjugation->Aggregation Formulation Suboptimal Formulation Formulation->Aggregation This compound This compound Payload This compound->Hydrophobicity Linker Hydrophobic Linker (e.g., SMCC) Linker->Hydrophobicity Solvent Organic Co-solvent (e.g., DMSO) Solvent->Conjugation pH pH near pI pH->Conjugation Excipients Lack of Stabilizing Excipients Excipients->Formulation Storage Improper Storage (Temp, Light) Storage->Formulation

Caption: Key drivers of this compound ADC aggregation.

Workflow for Analysis and Mitigation of ADC Aggregation start ADC Sample (Post-conjugation/ Purification) sec_mals SEC-MALS Analysis start->sec_mals sv_auc SV-AUC Analysis (Orthogonal Method) start->sv_auc decision Aggregation Level Acceptable? sec_mals->decision sv_auc->decision end Proceed to Downstream Processing decision->end Yes troubleshoot Troubleshoot & Optimize decision->troubleshoot No optimize_conjugation Optimize Conjugation (Linker, DAR, Conditions) troubleshoot->optimize_conjugation optimize_formulation Optimize Formulation (Excipients, pH) troubleshoot->optimize_formulation optimize_conjugation->start optimize_formulation->start

Caption: Analytical workflow for ADC aggregation.

References

Validation & Comparative

A Comparative Guide to the Cytotoxicity of Maytansinoids DM1 and DM4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cytotoxicity of two potent maytansinoid derivatives, DM1 and DM4. Both are highly effective microtubule-targeting agents utilized as payloads in antibody-drug conjugates (ADCs) for cancer therapy.[1][2] This document summarizes their mechanism of action, presents available quantitative cytotoxicity data, details relevant experimental protocols, and illustrates the key signaling pathway involved in their cytotoxic effect.

Mechanism of Action: Disruption of Microtubule Dynamics

Both DM1 (emtansine) and DM4 (soravtansine) exert their cytotoxic effects by interfering with microtubule dynamics, which are essential for cell division.[1][2] Maytansinoids bind to tubulin, the protein subunit of microtubules, and inhibit their polymerization. This disruption of microtubule assembly and function leads to a cascade of cellular events:

  • Mitotic Arrest: Cells are unable to form a proper mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle.[2][3][4]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, or programmed cell death, ultimately leading to the elimination of the cancer cell.[5][6]

While both DM1 and DM4 share this fundamental mechanism, subtle structural differences may influence their potency and interaction with tubulin, resulting in variations in their cytotoxic activity across different cancer cell lines.

Comparative Cytotoxicity: A Data-Driven Overview

The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxicity of a compound. It represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The lower the IC50 value, the more potent the compound.

While direct side-by-side comparisons of free DM1 and DM4 across a wide range of cancer cell lines in a single study are limited in the public domain, the available data consistently demonstrate their high potency, with IC50 values typically in the picomolar to nanomolar range.[1][7]

Table 1: Reported IC50 Values for Maytansinoid Derivatives

CompoundCell LineCancer TypeReported IC50Citation
DM1 (S-methyl-DM1) MCF7Breast Cancer330 pM (for mitotic arrest)[8]
Maytansine MCF7Breast Cancer710 pM (for mitotic arrest)[8]
DM4 SK-BR-3Breast Cancer0.3 - 0.4 nM[9]
4C9-DM1 (ADC) NCI-H526Small Cell Lung Cancer158 pM[10]
4C9-DM1 (ADC) NCI-H889Small Cell Lung Cancer~4 nM[10]
4C9-DM1 (ADC) NCI-H1048Small Cell Lung Cancer~1.5 nM[10]

Note: The data presented are from different studies and experimental conditions may vary. Direct comparison of IC50 values should be made with caution. The potency of maytansinoids can be significantly influenced by the specific cancer cell line and the experimental setup.

Experimental Protocols: Measuring Cytotoxicity

The following provides a detailed methodology for a common in vitro cytotoxicity assay used to evaluate compounds like DM1 and DM4.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • DM1 and DM4 stock solutions (dissolved in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of DM1 and DM4 in complete culture medium. A typical concentration range might be from 0.01 pM to 100 nM.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a no-treatment control.

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Gently shake the plates for 15-20 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow

Maytansinoid-Induced Apoptosis Pathway

The primary mechanism of cell death induced by DM1 and DM4 is through the intrinsic apoptotic pathway, which is initiated by cellular stress caused by microtubule disruption.

Maytansinoid_Apoptosis_Pathway cluster_0 Cellular Effects cluster_1 Intrinsic Apoptosis Pathway DM1_DM4 This compound DM1 / DM4 Tubulin Tubulin Binding DM1_DM4->Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Arrest Microtubule_Disruption->G2M_Arrest Apoptosis_Induction Apoptosis Induction G2M_Arrest->Apoptosis_Induction Bcl2_Family Bcl-2 Family Modulation (e.g., ↓Bcl-2, ↑Bax) Apoptosis_Induction->Bcl2_Family Mitochondrial_Permeability Increased Mitochondrial Membrane Permeability Bcl2_Family->Mitochondrial_Permeability Cytochrome_c Cytochrome c Release Mitochondrial_Permeability->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_Cascade Effector Caspase Activation (Caspase-3, -7) Apoptosome->Caspase_Cascade Cell_Death Apoptotic Cell Death Caspase_Cascade->Cell_Death Cytotoxicity_Workflow start Start cell_culture 1. Cell Line Selection & Culture start->cell_culture cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding treatment 4. Cell Treatment (72h incubation) cell_seeding->treatment compound_prep 3. DM1 & DM4 Serial Dilution compound_prep->treatment mtt_assay 5. MTT Assay treatment->mtt_assay data_acquisition 6. Absorbance Reading (570 nm) mtt_assay->data_acquisition data_analysis 7. Data Analysis (Viability vs. Concentration) data_acquisition->data_analysis ic50 8. IC50 Determination data_analysis->ic50 comparison 9. Comparative Analysis of DM1 and DM4 Cytotoxicity ic50->comparison end End comparison->end

References

A Comparative Guide to the Mechanisms of Action: Maytansine vs. Vinca Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, objective comparison of the mechanisms of action for two critical classes of microtubule-targeting agents: maytansine and its derivatives (maytansinoids) and the vinca alkaloids. Both are pivotal in cancer chemotherapy, yet their subtle and distinct interactions with tubulin lead to different downstream cellular effects. This analysis is supported by quantitative experimental data, detailed methodologies, and mechanistic diagrams for clarity.

Core Mechanism: Disruption of Microtubule Dynamics

Both this compound and vinca alkaloids exert their cytotoxic effects by interfering with the dynamic instability of microtubules, which are essential cytoskeletal polymers made of α- and β-tubulin dimers.[1][2] This disruption is critical during cell division, as microtubules form the mitotic spindle required for chromosome segregation.[2][3] By interfering with microtubule function, these agents induce cell cycle arrest, typically in the M-phase (mitosis), and subsequently trigger apoptosis (programmed cell death).[1][4]

This compound: A Potent Inhibitor of Polymerization

Maytansinoids are highly potent anti-mitotic agents.[5] Their primary mechanism involves the inhibition of microtubule assembly.[3][6]

  • Binding Site: this compound binds to β-tubulin at a site distinct from the vinca domain, often referred to as the this compound or rhizoxin binding site.[7][8][9] X-ray crystallography has shown this site is located on the β-tubulin subunit and blocks the formation of longitudinal interactions between tubulin dimers, which is essential for microtubule elongation.[7]

  • Effect on Microtubules: At sub-stoichiometric concentrations, maytansinoids potently suppress the dynamic instability of microtubules, primarily by inhibiting the growth phase.[10] At higher concentrations, they inhibit the extent of tubulin polymerization and can induce microtubule depolymerization.[1][10] Unlike vinca alkaloids, maytansinoids do not typically induce the formation of spiral tubulin aggregates.[11] This potent suppression of microtubule dynamics leads to mitotic arrest and cell death at very low, subnanomolar concentrations.[10]

Vinca Alkaloids: The Classic Polymerization Inhibitor

Vinca alkaloids, derived from the periwinkle plant, are a well-established class of chemotherapeutic agents.[12] Their mechanism also centers on the inhibition of tubulin polymerization.[13][14]

  • Binding Site: Vinca alkaloids bind to a specific site on β-tubulin known as the "vinca domain."[2] This binding site is located at the interface between two tubulin heterodimers, and by binding here, the drug introduces a "wedge" that disrupts the straight protofilament structure necessary for microtubule formation.[7][15]

  • Effect on Microtubules: At low concentrations, vinca alkaloids suppress microtubule dynamics by binding to high-affinity sites at the microtubule ends, effectively putting a "kinetic cap" on the polymer and inhibiting both growth and shortening rates.[2][16] At higher concentrations, binding to lower-affinity sites along the microtubule wall leads to the splaying and disintegration of microtubules into characteristic spiral aggregates.[2][17] The overall effect is the dissolution of the mitotic spindle, leading to metaphase arrest and cytotoxicity.[2][14]

Quantitative Comparison of Tubulin Interactions

The following table summarizes key quantitative parameters derived from in vitro experimental data, highlighting the differences in potency and binding affinity between the two drug classes.

ParameterThis compound / MaytansinoidsVinca AlkaloidsSource(s)
Binding Site This compound/Rhizoxin site on β-tubulinVinca domain at the tubulin dimer interface[2][7][9]
Primary Effect Inhibition of polymerization, suppression of dynamicsInhibition of polymerization, suppression of dynamics[1][2]
Secondary Effect Induces microtubule depolymerizationInduces tubulin self-association into spiral aggregates[1][2]
Tubulin Binding Affinity (Kd) ~0.86 µM (this compound)~0.93 µM (S-methyl-DM1)Relative Affinity: Vincristine > Vinblastine > Vinorelbine[10][17]
Microtubule End Affinity (Kd) ~0.1 µM (S-methyl-DM1, high-affinity sites)High affinity to microtubule ends (Kd ~1-2 µmol)[2][10]
IC50 (Inhibition of Assembly) ~1.0 µM (this compound)~4.0 µM (S-methyl-DM1)Not directly compared in the same assay[10]
Reported Cytotoxicity Over 100-fold more cytotoxic than vinca alkaloids in cellsBaseline for comparison[5]

Mechanistic Diagrams

The following diagrams illustrate the distinct mechanisms of action at the molecular level.

Maytansine_Mechanism cluster_tubulin Tubulin Pool cluster_mt Microtubule Dynamics cluster_cell Cellular Outcome Tubulin Tubulin α β Tubulin Dimer MT Growing Microtubule (+ end) Tubulin->MT Polymerization MT->Tubulin Depolymerization Disrupted_MT Depolymerized Microtubule MT->Disrupted_MT Arrest Mitotic Arrest Disrupted_MT->Arrest Apoptosis Apoptosis Arrest->Apoptosis This compound This compound This compound->Tubulin Binds to distinct site on β-tubulin This compound->MT

Caption: Mechanism of this compound action on microtubules.

Vinca_Alkaloid_Mechanism cluster_tubulin Tubulin Pool cluster_mt Microtubule Dynamics cluster_cell Cellular Outcome Tubulin Tubulin α β Tubulin Dimer MT Growing Microtubule (+ end) Tubulin->MT Polymerization Spirals Spiral Aggregates Tubulin->Spirals MT->Tubulin Depolymerization Arrest Mitotic Arrest MT->Arrest Spirals->Arrest Apoptosis Apoptosis Arrest->Apoptosis Vinca Vinca Alkaloid Vinca->Tubulin Binds to Vinca Domain at dimer interface Vinca->MT Vinca->Spirals Induces aggregation (high conc.)

Caption: Mechanism of vinca alkaloid action on microtubules.

Experimental Protocols

The quantitative data presented in this guide are typically generated using the following key experimental assays.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or enhance the assembly of purified tubulin into microtubules in vitro.

  • Principle: Microtubule formation increases the turbidity of a solution due to light scattering. Alternatively, a fluorescent reporter like DAPI, which binds preferentially to polymerized tubulin, can be used.[18][19]

  • Methodology (Turbidity-based):

    • Purified tubulin (e.g., >99% pure porcine brain tubulin) is prepared at a concentration of 2-4 mg/mL in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[20]

    • The tubulin solution is chilled on ice to prevent spontaneous polymerization.

    • The test compound (this compound or vinca alkaloid) at various concentrations or a vehicle control (DMSO) is added to the tubulin solution.

    • The reaction is initiated by adding GTP (to a final concentration of 1 mM) and warming the mixture to 37°C in a temperature-controlled spectrophotometer.[20]

    • The change in absorbance (turbidity) is monitored over time at 340 nm.[20]

    • The IC₅₀ value is calculated as the drug concentration that inhibits the extent of polymerization by 50% compared to the vehicle control.

Tubulin Binding Assay

This assay quantifies the binding affinity (Kd) of a compound to soluble tubulin dimers.

  • Principle: The binding of a ligand to tubulin can cause a conformational change that quenches the intrinsic tryptophan fluorescence of the protein. The degree of quenching is proportional to the amount of ligand-bound tubulin.[10]

  • Methodology (Intrinsic Fluorescence Quenching):

    • A solution of purified tubulin (e.g., 3 µM) is prepared in a suitable buffer.

    • The baseline intrinsic fluorescence of tubulin is measured using a fluorometer (excitation ~295 nm, emission ~335 nm).

    • The test compound is titrated into the tubulin solution at increasing concentrations.

    • The mixture is incubated at a controlled temperature (e.g., 30°C) to allow binding to reach equilibrium.[10]

    • The fluorescence intensity is measured after each addition of the compound.

    • The change in fluorescence is plotted against the ligand concentration, and the data are fitted to a binding equation to determine the equilibrium dissociation constant (Kd).[10]

Conclusion

While both this compound and vinca alkaloids are classified as microtubule-destabilizing agents that inhibit tubulin polymerization, they achieve this through distinct molecular interactions. This compound binds to a unique site on β-tubulin, leading to a potent suppression of microtubule growth and eventual depolymerization.[7][10] Vinca alkaloids bind to the well-characterized vinca domain, disrupting polymerization and causing the formation of spiral aggregates at higher concentrations.[2] The significantly higher cytotoxicity of maytansinoids has made them potent payloads for antibody-drug conjugates (ADCs), a strategy that mitigates their systemic toxicity while targeting them to cancer cells.[5][21] Understanding these mechanistic distinctions is crucial for the rational design and application of next-generation microtubule-targeting cancer therapies.

References

Comparative Analysis of Maytansine Cytotoxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the cytotoxic properties of maytansine and its key derivatives, DM1 and DM4. It is intended for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapeutics. This document summarizes quantitative cytotoxicity data, details relevant experimental protocols, and illustrates the underlying molecular mechanisms.

Comparative Cytotoxicity of Maytansinoids

This compound and its derivatives are potent microtubule-targeting agents that induce mitotic arrest and apoptosis in cancer cells at sub-nanomolar concentrations.[1] Their high cytotoxicity led to their development as payloads for antibody-drug conjugates (ADCs), which selectively deliver these potent agents to tumor cells, thereby increasing the therapeutic window and reducing systemic toxicity.[1][2]

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound, DM1 (mertansine), and DM4 (ravtansine) across a panel of human cancer cell lines. This data, compiled from multiple studies, facilitates a direct comparison of their cytotoxic potencies. It is important to note that variations in experimental conditions, such as cell lines and assay duration, can influence the observed IC50 values.

Cell LineCancer TypeThis compound IC50 (nM)DM1 (Mertansine) IC50 (nM)DM4 (Ravtansine) IC50 (nM)Reference(s)
SK-BR-3Breast Cancer0.03 - 0.044~0.1 (as ADC)0.3 - 0.4[2][3]
BT-474Breast Cancer0.42~0.1 (as ADC)-[2][4]
MCF-7Breast Cancer0.044--[2]
COLO 205Colon Cancer---[5]
HCT-15Colon Cancer---[5]
UO-31Renal Cancer---[5]
NamalwaBurkitt's Lymphoma---[2]
KBNasopharynx Carcinoma0.008 (EC50)--[1]
P-388Murine Leukemia0.6 (EC50)--[1]
L1210Murine Leukemia2 (EC50)--[1]

Note: IC50 values for ADCs are dependent on the antibody and linker used. The values presented here are for comparative purposes and represent the potency of the maytansinoid payload.

Experimental Protocols

The determination of maytansinoid cytotoxicity is predominantly carried out using cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose. Below is a detailed protocol adapted for assessing this compound cytotoxicity.

MTT Assay for this compound Cytotoxicity

1. Cell Plating:

  • Harvest and count cells, ensuring >90% viability using a method like Trypan Blue exclusion.[6]

  • Seed cells in a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of complete culture medium.[6]

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]

2. Compound Treatment:

  • Prepare a stock solution of this compound or its derivatives in a suitable solvent, such as DMSO.

  • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to perform initial experiments with a wide range of concentrations (e.g., 1:10 dilutions) to determine the approximate IC50, followed by narrower ranges (e.g., 1:3 or 1:4 dilutions) for more precise measurements.[6]

  • Remove the culture medium from the wells and add 100 µL of the medium containing the various concentrations of the maytansinoid. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated controls.

  • Incubate the plate for a period of 72 hours at 37°C in a humidified 5% CO2 atmosphere.[6]

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT in sterile PBS.

  • After the 72-hour incubation, add 10 µL of the MTT solution to each well.

  • Incubate the plate for an additional 2 to 4 hours at 37°C, or until a purple precipitate is visible.[6]

4. Solubilization and Absorbance Reading:

  • Add 100 µL of a detergent reagent (e.g., a solution of 20% SDS in 50% DMF) to each well to solubilize the formazan crystals.

  • Leave the plate at room temperature in the dark for at least 2 hours, or overnight, to ensure complete solubilization.[6]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm or higher is recommended to subtract background absorbance.

5. Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (which are considered 100% viable).

  • Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.

Cross-Validation of Cytotoxicity Data

Ensuring the reliability and reproducibility of in vitro cytotoxicity data is crucial. While the term "cross-validation" in this context does not typically refer to the machine learning technique, it encompasses experimental design and data analysis practices that validate the findings. Key approaches include:

  • Orthogonal Assays: Confirming results with a different type of assay that measures a distinct cellular parameter. For example, complementing the MTT assay (which measures metabolic activity) with a Sulforhodamine B (SRB) assay that measures total protein content, or a dye exclusion assay (like Trypan Blue) that assesses membrane integrity.[7]

  • Inter-Assay and Intra-Assay Reproducibility: Performing multiple independent experiments on different days with different batches of cells and reagents to assess the consistency of the results.

  • Use of Multiple Cell Lines: Testing the compounds on a panel of diverse cancer cell lines to ensure that the observed cytotoxicity is not cell-line specific.[7]

  • Positive and Negative Controls: Including well-characterized positive controls (e.g., other microtubule inhibitors like paclitaxel or vinblastine) and negative controls to benchmark the assay's performance.[5]

Signaling Pathways and Experimental Workflows

Experimental Workflow for this compound Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the cytotoxicity of this compound and its derivatives.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Cell Culture & Seeding treatment Cell Treatment (72h) prep_cells->treatment prep_drug Maytansinoid Dilution Series prep_drug->treatment mtt_add MTT Addition (2-4h) treatment->mtt_add solubilization Formazan Solubilization mtt_add->solubilization readout Absorbance Reading (570nm) solubilization->readout calc Viability Calculation readout->calc ic50 IC50 Determination calc->ic50

Caption: Workflow for determining maytansinoid cytotoxicity using the MTT assay.

Signaling Pathway of this compound-Induced Apoptosis

This compound exerts its cytotoxic effects by disrupting microtubule dynamics, which leads to mitotic arrest and subsequent activation of apoptotic signaling pathways. The process involves both p53-dependent and -independent mechanisms, as well as the induction of endoplasmic reticulum (ER) stress.

G cluster_p53 p53-Dependent Pathway cluster_er ER Stress Pathway This compound This compound tubulin Tubulin Binding This compound->tubulin microtubule Microtubule Disruption tubulin->microtubule mitotic_arrest Mitotic Arrest (G2/M) microtubule->mitotic_arrest p53 p53 Activation mitotic_arrest->p53 er_stress ER Stress mitotic_arrest->er_stress bax Bax Upregulation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 eif2a eIF2α Phosphorylation er_stress->eif2a apoptosis Apoptosis eif2a->apoptosis caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

This compound's interaction with tubulin inhibits microtubule polymerization, leading to a disruption of the mitotic spindle and arrest of the cell cycle in the G2/M phase.[4] This mitotic arrest can trigger the activation of the tumor suppressor protein p53, which in turn upregulates pro-apoptotic proteins like Bax.[4] Bax promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. This event initiates the caspase cascade, starting with the activation of caspase-9, followed by the executioner caspase-3, ultimately leading to apoptosis.[8][9][10]

Furthermore, this compound treatment has been shown to induce endoplasmic reticulum (ER) stress, a condition that can also trigger apoptosis.[4] A key indicator of ER stress is the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which has been observed in cells treated with this compound.[4] This pathway can contribute to the overall apoptotic response. The interplay of these pathways underscores the multifaceted mechanism of this compound-induced cell death.

References

A Preclinical Showdown: Maytansinoid vs. Auristatin Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Oncology Drug Development

Antibody-drug conjugates (ADCs) have revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Among the most clinically validated and widely used payloads are the maytansinoids (e.g., DM1, DM4) and the auristatins (e.g., MMAE, MMAF). Both are highly potent tubulin inhibitors, yet their distinct structural and physicochemical properties translate into significant differences in preclinical efficacy, pharmacokinetics, and toxicity profiles.[1][2]

This guide provides an objective comparison of maytansinoid and auristatin-based ADCs, supported by a summary of preclinical experimental data, detailed methodologies for key assays, and visual aids to clarify complex mechanisms and workflows.

Mechanism of Action: A Tale of Two Binding Sites

Both maytansinoids and auristatins exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division, leading to G2/M phase cell cycle arrest and apoptosis.[2] However, they bind to different sites on tubulin, the fundamental protein subunit of microtubules.[1]

  • Maytansinoids: These natural product derivatives bind to the maytansine site on β-tubulin, inhibiting the polymerization of tubulin dimers and preventing the formation of new microtubules.[3]

  • Auristatins: These synthetic analogs of dolastatin 10 bind to the vinca alkaloid site, located at the interface of tubulin dimers, which also prevents microtubule polymerization.[1][4]

Despite these different binding sites, the downstream consequence is the same: collapse of the microtubule network, mitotic catastrophe, and programmed cell death.

Caption: General mechanism of action for tubulin-inhibiting ADCs.

Comparative Preclinical Data

The choice between a maytansinoid and an auristatin payload can significantly impact the therapeutic index of an ADC. The following tables summarize key characteristics observed in preclinical models.

Table 1: General Properties and Mechanism of Action

FeatureMaytansinoids (e.g., DM1, DM4)Auristatins (e.g., MMAE, MMAF)
Origin Natural Product Derivatives[5]Synthetic[5]
Target Tubulin[3]Tubulin[1]
Binding Site This compound Site[1][3]Vinca Alkaloid Site[1]
Mechanism Inhibition of microtubule polymerization[3]Inhibition of microtubule polymerization[4]
Potency High (pM to low nM IC50)[6]High (pM to low nM IC50)[4]

Table 2: Summary of Preclinical Efficacy Characteristics

FeatureMaytansinoidsAuristatins
Hydrophobicity Generally less hydrophobic[1][7]Generally more hydrophobic[1][7]
Bystander Effect Dependent on linker; non-cleavable linkers (e.g., SMCC on T-DM1) produce charged metabolites with low membrane permeability, limiting bystander killing.[8] Cleavable linkers can enable it.[9]Highly effective with cleavable linkers (e.g., vc-MMAE). MMAE is membrane-permeable, allowing diffusion to adjacent antigen-negative cells.[8][10] MMAF is less permeable than MMAE.[10]
In Vivo Efficacy Potent anti-tumor activity demonstrated in numerous CDX and PDX models.[9][11]Potent anti-tumor activity demonstrated in numerous CDX and PDX models.[12][13]

Table 3: Comparative Pharmacokinetic and Toxicity Profiles

FeatureMaytansinoidsAuristatins
Plasma Stability Conjugates with non-cleavable linkers show excellent stability.[14]Linker stability is a key determinant of toxicity and efficacy.
Metabolism Metabolized by CYP enzymes.Metabolized by CYP enzymes.
Key Preclinical Toxicities Hepatotoxicity (elevated liver enzymes), Thrombocytopenia (low platelets).[15][16]Neutropenia (low neutrophils), Peripheral Neuropathy.[16]
Toxicity Driver Off-target uptake of the ADC in the liver and effects on megakaryocyte progenitors.[6]Hydrophobicity can lead to faster clearance and off-target toxicity.[17]

The Bystander Effect: A Critical Differentiator

For solid tumors with heterogeneous antigen expression, the ability of an ADC's payload to kill adjacent, antigen-negative tumor cells—the "bystander effect"—can be crucial for therapeutic success.[18] This effect is largely dictated by the payload's ability to cross cell membranes after its release inside the target cell.

Auristatin ADCs, particularly those using MMAE with a cleavable linker (e.g., valine-citrulline), are renowned for their potent bystander killing.[10] Once the ADC is internalized and the linker is cleaved in the lysosome, the uncharged, hydrophobic MMAE payload can diffuse out of the target cell and into neighboring cells.[8] In contrast, the first-generation maytansinoid ADC, T-DM1, uses a non-cleavable linker. Its active catabolite contains the linker and a lysine residue, rendering it charged and membrane-impermeable, thus largely confining its activity to the target cell.[8]

Bystander_Effect cluster_Auristatin Auristatin ADC (e.g., vc-MMAE) cluster_Maytansinoid Maytansinoid ADC (e.g., T-DM1) Ag_pos_A Antigen-Positive Tumor Cell MMAE Permeable MMAE Payload Ag_pos_A->MMAE Payload Release Ag_neg_A Antigen-Negative Tumor Cell MMAE->Ag_neg_A Diffusion & Bystander Killing Ag_pos_M Antigen-Positive Tumor Cell DM1 Non-Permeable Lys-SMCC-DM1 Ag_pos_M->DM1 Payload Release Ag_neg_M Antigen-Negative Tumor Cell DM1->Ag_neg_M No Diffusion (Trapped)

Caption: Bystander effect comparison based on payload permeability.

Experimental Protocols

Detailed and reproducible protocols are essential for the preclinical evaluation of ADCs. Below are representative methodologies for key comparative experiments.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a maytansinoid ADC vs. an auristatin ADC in a relevant cancer model.

Methodology:

  • Cell Line Selection: Choose a human cancer cell line (e.g., HER2+ NCI-N87 for breast cancer) that expresses the target antigen.

  • Animal Model: Use female athymic nude mice (6-8 weeks old).

  • Tumor Implantation: Subcutaneously implant 5 x 10⁶ cells in 100 µL of Matrigel into the right flank of each mouse.[19]

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When average tumor volume reaches 150-200 mm³, randomize mice into treatment groups (n=6-8 per group):

    • Vehicle Control (e.g., saline)

    • Maytansinoid ADC (e.g., 3 mg/kg)

    • Auristatin ADC (e.g., 3 mg/kg)

    • Non-binding Isotype Control ADC

  • Dosing: Administer ADCs intravenously (IV) via the tail vein. Dosing schedules can be a single dose or weekly for 3-4 weeks.

  • Endpoints:

    • Primary: Tumor growth inhibition (TGI). Monitor tumor volume and body weight for 28-60 days or until tumors reach a predetermined endpoint size (e.g., 2000 mm³).

    • Secondary: Record complete regressions (CR) and partial regressions (PR).

  • Data Analysis: Plot mean tumor volume ± SEM over time for each group. Calculate %TGI and perform statistical analysis (e.g., ANOVA).

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of ADCs on target-expressing cancer cells.

Methodology:

  • Cell Plating: Seed target-expressing cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • ADC Preparation: Prepare serial dilutions of the maytansinoid and auristatin ADCs in cell culture medium, typically ranging from 0.01 ng/mL to 1000 ng/mL.

  • Treatment: Remove old media from cells and add 100 µL of the diluted ADC solutions to the respective wells. Include untreated and isotype control ADC wells.

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Measure cell viability using a colorimetric or luminescent assay (e.g., CellTiter-Glo®).

  • Data Analysis: Normalize viability data to the untreated control. Plot the dose-response curve and calculate the IC50 value using a four-parameter logistic regression model.

Bystander Effect Co-culture Assay

Objective: To assess the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.

Methodology:

  • Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification. The antigen-positive cell line remains unlabeled.

  • Co-culture Setup: Seed a mixture of antigen-positive and antigen-negative cells (e.g., at a 1:4 ratio) in a 96-well plate.[8]

  • Control Wells: Plate monocultures of both the antigen-positive and antigen-negative cells as controls.

  • Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADCs as described in the cytotoxicity assay.

  • Incubation: Incubate for 96-120 hours.

  • Analysis: Use high-content imaging or flow cytometry to quantify the number of viable GFP-labeled (antigen-negative) and unlabeled (antigen-positive) cells in each well.

  • Data Interpretation: A significant reduction in the number of viable GFP-positive cells in the treated co-culture wells (compared to the treated antigen-negative monoculture) indicates a bystander effect.[8]

Choosing Your Payload: A Workflow for Preclinical ADC Evaluation

The decision between maytansinoid and auristatin payloads is complex and depends on the specific target, tumor type, and desired therapeutic profile. A systematic preclinical evaluation is critical to making an informed choice.

ADC_Evaluation_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Start Start: Select Target Antigen & Antibody Conjugation Conjugate Antibody with: - Maytansinoid Payload - Auristatin Payload Start->Conjugation Cytotoxicity Cytotoxicity Assays (IC50) Conjugation->Cytotoxicity Internalization Internalization Assay Cytotoxicity->Internalization Bystander Bystander Co-culture Assay Internalization->Bystander PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Bystander->PK_PD Efficacy Xenograft Efficacy Study (CDX / PDX Models) PK_PD->Efficacy Tox Toxicology Study (Rodent / NHP) Efficacy->Tox Decision Select Lead Candidate for IND-Enabling Studies Tox->Decision

Caption: A generalized workflow for preclinical ADC comparison.

References

Assessing the Bystander Effect of Maytansinoid ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bystander effect is a critical attribute of antibody-drug conjugates (ADCs), contributing significantly to their anti-tumor efficacy, especially in heterogeneous tumors where antigen expression is varied. This phenomenon, where the cytotoxic payload released from a target cancer cell kills neighboring antigen-negative cells, is particularly relevant for maytansinoid ADCs. The ability of the maytansinoid payload to diffuse across cell membranes is largely dictated by the linker technology and the physicochemical properties of the payload metabolite. This guide provides a comparative analysis of the bystander effect of different maytansinoid ADCs, supported by experimental data and detailed protocols.

Comparative Analysis of Bystander Efficacy

The bystander killing capacity of maytansinoid ADCs is primarily influenced by the linker connecting the antibody to the maytansinoid payload. Non-cleavable linkers, such as the one used in Ado-trastuzumab emtansine (T-DM1), release a charged metabolite (Lys-SMCC-DM1) upon internalization and degradation, which has poor membrane permeability and thus exhibits a negligible bystander effect.[1][2][3] In contrast, ADCs with cleavable linkers, such as disulfide or peptide linkers, release neutral, more hydrophobic maytansinoid metabolites like DM1 or S-methyl DM4, which can readily diffuse across cell membranes and induce apoptosis in neighboring cells.[2][4][]

The hydrophobicity of the released metabolite is a key determinant of the bystander effect's magnitude.[6][7] For instance, research has shown that increasing the hydrophobicity of the maytansinoid metabolite can lead to enhanced bystander activity.[6]

Maytansinoid ADC (Example)Linker TypeReleased MetaboliteBystander Effect PotentialKey Findings
Ado-trastuzumab emtansine (T-DM1) Non-cleavable (SMCC)Lys-SMCC-DM1Low / NegligibleThe charged lysine-linker-payload metabolite has poor membrane permeability, limiting its ability to affect bystander cells.[1][2][3]
Trastuzumab-vc-MMAE Cleavable (vc)MMAEHighWhile not a maytansinoid, this ADC is a good comparator. The valine-citrulline linker is cleaved by intracellular proteases, releasing the membrane-permeable MMAE, which demonstrates a potent bystander effect.[8][9]
Disulfide-linked Maytansinoid ADCs Cleavable (Disulfide)DM1 / DM4Moderate to HighThese ADCs release thiol-containing maytansinoids upon reduction in the intracellular environment. These metabolites are hydrophobic and can induce bystander killing.[2] The stability of the disulfide bond is a critical design parameter.
Peptide-cleavable Maytansinoid ADCs Cleavable (Peptide)Thiol-bearing maytansinoidsHighThese newer generation ADCs utilize peptide linkers that are cleaved by lysosomal proteases to release highly membrane-permeable maytansinoid metabolites, leading to significant bystander killing.[2][6][7]

Experimental Protocols for Assessing Bystander Effect

Accurate assessment of the bystander effect is crucial for the preclinical evaluation of ADCs. The following are detailed protocols for commonly used in vitro assays.

Co-culture Bystander Cell Killing Assay

This assay directly measures the killing of antigen-negative "bystander" cells when co-cultured with antigen-positive "target" cells in the presence of an ADC.

Objective: To quantify the extent of bystander cell death induced by a maytansinoid ADC.

Materials:

  • Antigen-positive cancer cell line (e.g., SK-BR-3 for HER2-targeting ADCs)

  • Antigen-negative cancer cell line, engineered to express a fluorescent protein (e.g., MCF7-GFP)[10][11]

  • Maytansinoid ADC of interest

  • Control ADC (non-binding or with a non-cleavable linker)

  • Cell culture medium and supplements

  • 96-well culture plates

  • Fluorescence microscope or high-content imaging system

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Seed the antigen-positive and antigen-negative (fluorescently labeled) cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).[10]

  • Allow the cells to adhere overnight.

  • Treat the co-culture with a serial dilution of the maytansinoid ADC and control ADCs.

  • Incubate for a period of 72-120 hours.

  • At the end of the incubation, assess the viability of the bystander cells using one of the following methods:

    • Fluorescence Imaging: Capture images of the wells and quantify the number of surviving fluorescent bystander cells.

    • Flow Cytometry: Harvest the cells and use flow cytometry to distinguish and quantify the viable bystander cell population based on their fluorescence.[12]

  • Separately, assess the overall cell viability in each well using a reagent like CellTiter-Glo®.

  • Plot the percentage of bystander cell viability against the ADC concentration to determine the IC50 for the bystander effect.

Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released from the target cells into the surrounding medium to kill bystander cells.[10]

Objective: To assess whether the cytotoxic metabolites responsible for the bystander effect are present in the conditioned medium of ADC-treated target cells.

Materials:

  • Antigen-positive cancer cell line

  • Antigen-negative cancer cell line

  • Maytansinoid ADC of interest

  • Control ADC

  • Cell culture medium and supplements

  • Centrifuge and sterile filters (0.22 µm)

  • 96-well culture plates

  • Cell viability reagent

Procedure:

  • Seed the antigen-positive cells in a culture flask and treat with the maytansinoid ADC at a concentration that induces significant cell death (e.g., 10x IC50) for 48-72 hours.

  • Collect the conditioned medium from the ADC-treated cells.

  • Centrifuge the medium to remove cell debris and then sterile-filter it.

  • Seed the antigen-negative cells in a 96-well plate and allow them to adhere overnight.

  • Treat the antigen-negative cells with the collected conditioned medium (neat or diluted).

  • Incubate for 72 hours.

  • Assess the viability of the antigen-negative cells using a standard cell viability assay.

  • Compare the viability of cells treated with conditioned medium from ADC-treated cells to those treated with medium from vehicle-treated or control ADC-treated cells.

Visualizing the Mechanisms

Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflows and the underlying mechanisms of the maytansinoid ADC bystander effect.

Bystander_Effect_Workflow cluster_coculture Co-culture Assay cluster_conditioned Conditioned Medium Assay Ag_pos Antigen-Positive Target Cells Co_culture Co-culture Ag_pos->Co_culture Ag_neg Antigen-Negative Bystander Cells (GFP+) Ag_neg->Co_culture ADC Maytansinoid ADC ADC->Co_culture Analysis_Co Quantify Bystander Cell Viability (Fluorescence) Co_culture->Analysis_Co Ag_pos2 Antigen-Positive Target Cells Conditioned_Medium Collect & Filter Conditioned Medium Ag_pos2->Conditioned_Medium ADC2 Maytansinoid ADC ADC2->Ag_pos2 Ag_neg2 Antigen-Negative Bystander Cells Conditioned_Medium->Ag_neg2 Analysis_Cond Assess Bystander Cell Viability Ag_neg2->Analysis_Cond Maytansinoid_Bystander_Mechanism cluster_target_cell Antigen-Positive Target Cell cluster_bystander_cell Antigen-Negative Bystander Cell ADC Maytansinoid ADC Receptor Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Payload_Release Cleavable Linker Degradation Lysosome->Payload_Release Metabolite Membrane-Permeable Maytansinoid Metabolite Payload_Release->Metabolite Apoptosis_Target Apoptosis Metabolite->Apoptosis_Target Metabolite_In Maytansinoid Metabolite Metabolite->Metabolite_In Diffusion Apoptosis_Bystander Apoptosis Metabolite_In->Apoptosis_Bystander Induces

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Maytansine Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for the proper disposal of Maytansine, a potent cytotoxic agent. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards. This information is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work involving this compound.

This compound and its derivatives are highly toxic and require meticulous handling and disposal protocols.[1][2] Improper disposal can pose significant health risks and environmental hazards. The following procedures are based on established safety data sheets and hazardous waste management guidelines.

Core Disposal and Safety Parameters

To facilitate quick reference and safe handling, the following table summarizes the critical information for this compound disposal.

ParameterGuidelineSource
Waste Classification Hazardous Waste, Chemotherapeutic/Antineoplastic Waste[3][4]
Primary Disposal Method Incineration in a licensed hazardous material disposal facility equipped with an afterburner and scrubber.[5]
Personal Protective Equipment (PPE) Chemical-resistant gloves, tightly fitting safety goggles, fire/flame resistant and impervious clothing, NIOSH-approved respirator if ventilation is inadequate.[5][6][7]
Spill Management Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container for hazardous waste disposal. Avoid dust formation.[6][7]
Contaminated Materials All contaminated items (e.g., vials, syringes, PPE, labware) must be disposed of as hazardous chemotherapeutic waste.[3][4]
Prohibited Disposal Methods Do not dispose of in regular trash, biohazard bags, or down the sanitary sewer.[3][8]

Standard Operating Procedure for this compound Disposal

This protocol outlines the step-by-step process for the safe disposal of this compound from a laboratory setting.

1.0 Personal Protective Equipment (PPE) and Preparation

1.1. Before handling this compound waste, don appropriate PPE as specified in the table above. This includes, at a minimum, double gloving with chemotherapy-rated gloves, a disposable gown, and safety glasses with side shields. A respirator may be necessary depending on the form of the waste and the ventilation available.[6][7] 1.2. Designate a specific area for waste accumulation and ensure it is clearly labeled as "Hazardous Chemotherapeutic Waste." 1.3. Have a spill kit readily available. The kit should contain absorbent materials, waste containers, and any necessary neutralizing agents.

2.0 Segregation and Collection of this compound Waste

2.1. Solid Waste: 2.1.1. All non-sharp solid waste contaminated with this compound, such as gloves, gowns, bench paper, and plasticware, must be collected in a designated, leak-proof, and puncture-resistant container lined with a yellow chemotherapy waste bag.[3] 2.1.2. The container must be clearly labeled with "Chemotherapeutic Waste" and the biohazard symbol.[3] 2.2. Liquid Waste: 2.2.1. Unused or spent liquid this compound solutions must be collected in a dedicated, leak-proof, and shatter-resistant container. 2.2.2. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. 2.2.3. For larger volumes of aqueous waste, an absorbent material may be added to solidify the liquid before final packaging.[3] 2.3. Sharps Waste: 2.3.1. Needles, syringes, and other sharps contaminated with this compound must be placed directly into a yellow, puncture-proof sharps container specifically designated for chemotherapeutic waste.[3]

3.0 Packaging and Labeling for Disposal

3.1. Once the primary waste containers are three-quarters full, they should be securely sealed. 3.2. The exterior of the container should be decontaminated. 3.3. Ensure all containers are properly labeled with the contents (this compound waste), the date, and the laboratory of origin. 3.4. Place sealed bags of solid waste and smaller containers into a larger, secondary containment bin for transport.

4.0 Storage and Final Disposal

4.1. Store the sealed and labeled waste containers in a designated, secure area with limited access. 4.2. Arrange for pickup and disposal through a licensed hazardous material disposal company.[5] All disposal must be conducted in accordance with federal, state, and local regulations.[6][7][8]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure, from waste generation to final disposal.

MaytansineDisposalWorkflow cluster_prep Preparation cluster_generation Waste Generation & Segregation cluster_collection Collection cluster_finalization Finalization & Disposal A Don Appropriate PPE (Gloves, Gown, Goggles) C Solid Waste (Gloves, Labware) A->C D Liquid Waste (Unused Solutions) A->D E Sharps Waste (Needles, Syringes) A->E B Prepare Labeled Waste Containers (Solid, Liquid, Sharps) F Place in Yellow Chemo Waste Bag/Container B->F G Collect in Leak-Proof Chemical Waste Container B->G H Place in Yellow Chemo Sharps Container B->H C->F D->G E->H I Seal & Label Containers (When 3/4 Full) F->I G->I H->I J Store in Designated Secure Area I->J K Arrange Pickup by Licensed Hazardous Waste Vendor J->K L Incineration at Approved Facility K->L

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Maytansine
Reactant of Route 2
Reactant of Route 2
Maytansine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。